Product packaging for CID 131877553(Cat. No.:CAS No. 31138-65-5)

CID 131877553

Cat. No.: B1262087
CAS No.: 31138-65-5
M. Wt: 249.17 g/mol
InChI Key: PZZCCEDMNRJSOC-BMZZJELJSA-N
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Description

Contextualization within Carbohydrate Chemistry and Chelating Agents

From the perspective of carbohydrate chemistry, sodium glucoheptonate is a sugar acid salt derived from a heptonate, a seven-carbon sugar. Its formation typically involves the Kiliani-Fischer synthesis, where a six-carbon aldose sugar, such as dextrose (glucose), reacts with a cyanide source. This reaction adds a carbon atom to the chain, forming a cyanohydrin intermediate, which is then hydrolyzed to produce the corresponding carboxylic acid, glucoheptonic acid. Neutralization with a sodium base yields sodium glucoheptonate. google.com The compound exists as two stereoisomers, the alpha and beta forms, with the alpha isomer being a crystalline solid and the beta isomer typically remaining in solution as a non-crystalline material. google.com

The defining characteristic of sodium glucoheptonate in applied chemistry is its function as a superior chelating agent. google.com Chelation is a process where a molecule, known as a ligand, forms multiple coordinate bonds with a single central metal ion, effectively sequestering it. The structure of sodium glucoheptonate, with its carboxylate group and multiple hydroxyl groups, allows it to form stable, water-soluble complexes with a wide range of di- and trivalent metal ions, such as calcium (Ca²⁺), iron (Fe²⁺, Fe³⁺), magnesium (Mg²⁺), and aluminum (Al³⁺). connectchemicals.com

Its efficacy is particularly pronounced in strongly alkaline environments, a condition where many other chelating agents lose stability and effectiveness. google.comgreen-mountainchem.com This property makes it highly valuable for industrial applications that require the control of metal ions in caustic solutions. univarsolutions.com Unlike many traditional aminopolycarboxylate chelating agents such as EDTA, sodium glucoheptonate is derived from renewable carbohydrate sources and is noted for being readily biodegradable, positioning it as a "green" or safer chemical alternative. connectchemicals.comunivarsolutions.com

PropertyDescriptionSource
Chemical Formula C₇H₁₃NaO₈ nih.gov
Molar Mass 248.16 g/mol nih.gov
Appearance White or off-white crystalline powder green-mountainchem.com
Source Derived from 6-carbon sugars (e.g., dextrose) google.com
Key Function Chelating / Sequestering Agent connectchemicals.comgreen-mountainchem.com
pH Stability Superior performance in high pH (9-14) univarsolutions.com
Biodegradability Readily biodegradable connectchemicals.comunivarsolutions.com

Historical Trajectories and Key Milestones in Glucoheptonate Research

The value of sugar acids and their salts as sequestering agents has been recognized for many years. google.com While soluble gluconates (the six-carbon analogues) were widely used due to their availability and lower cost, it was long acknowledged that glucoheptonates offered superior solubility and stability, especially in the strongly alkaline solutions required for many industrial processes. google.com

A significant milestone in glucoheptonate research was the development of improved synthesis processes aimed at increasing yield, purity, and cost-effectiveness. Early production methods often resulted in amber to red-brown, non-crystalline materials containing impurities that were difficult to remove. google.com A key innovation, detailed in a 1972 patent, described a method for producing pure, light-colored, crystalline alpha-sodium glucoheptonate dihydrate directly from the reaction mixture. google.com This process involved reacting a soluble cyanide with dextrose in a concentrated aqueous solution (50-65% solids) at a controlled temperature (0-40°C) while removing the ammonia (B1221849) byproduct under vacuum. google.com This allowed for the direct crystallization of the high-purity alpha isomer in high yields (56% or more), separating it from the less desirable beta isomer, which remained in the mother liquor. google.com

This advancement was crucial as it made sodium glucoheptonate economically competitive with sodium gluconate, paving the way for its broader application. google.com Further research focused on the synthesis of other glucoheptonate salts. For instance, methods were developed to produce high-purity calcium glucoheptonate by using cation-exchange resins to treat sodium glucoheptonate solutions, a necessary step since calcium glucoheptonate is not easily crystallizable from aqueous solutions and is prone to occluding impurities. google.com

Contemporary Research Landscape and Emerging Academic Paradigms

The contemporary research landscape for sodium glucoheptonate is dominated by its application as a high-performance, environmentally benign chelating agent. The academic paradigm has shifted towards sustainable chemistry, where sodium glucoheptonate serves as a prime example of a bio-based, biodegradable, and non-toxic alternative to traditional chelants like EDTA and NTA. connectchemicals.com

Current research explores and refines its utility across various sectors:

Industrial Cleaning and Metal Treatment: Its ability to form stable chelates with metal ions across a broad pH range makes it highly efficient for cleaning metal surfaces, etching aluminum, and as a component in paint strippers and rust removers. green-mountainchem.comunivarsolutions.com

Construction: In the construction industry, it is employed as a concrete admixture. green-mountainchem.com Similar to the more extensively studied sodium gluconate, it acts as a set retarder and water reducer, improving the workability and performance of concrete. wikipedia.orgnih.gov Research in this area investigates its impact on the hydration kinetics of cement and the microstructure of materials like ultra-high-performance concrete (UHPC). nih.gov

Textile Industry: It is used in the mercerization of plant-based fibers like cotton to improve dye uptake, increase tear strength, and impart a silk-like luster. univarsolutions.com It also acts as a stabilizer for peroxides used in bleaching by complexing variable metal ions. green-mountainchem.com

Biomedical and Radiopharmaceutical Research: While the sodium salt is primarily industrial, other forms of glucoheptonate are subjects of biomedical research. Technetium-99m glucoheptonate is used as a radiopharmaceutical agent for renal scintigraphy to assess kidney damage. auajournals.org Furthermore, the high solubility and bioavailability of salts like calcium glucoheptonate have led to studies on their potential use as mineral supplements. nih.gov

The ongoing academic interest lies in optimizing its performance in complex systems, exploring synergistic effects with other compounds, and expanding its application as a sustainable chemical building block. researchgate.net

AgentTypical SourceBiodegradabilityPerformance in High Alkali
Sodium Glucoheptonate Renewable (Sugars)Readily BiodegradableExcellent
EDTA (Ethylenediaminetetraacetic acid) PetrochemicalPoorModerate
NTA (Nitrilotriacetic acid) PetrochemicalModerateGood
Sodium Gluconate Renewable (Sugars)Readily BiodegradableGood

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14NaO8 B1262087 CID 131877553 CAS No. 31138-65-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

31138-65-5

Molecular Formula

C7H14NaO8

Molecular Weight

249.17 g/mol

IUPAC Name

sodium (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate

InChI

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/t2-,3-,4+,5-,6?;/m1./s1

InChI Key

PZZCCEDMNRJSOC-BMZZJELJSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(C(=O)O)O)O)O)O)O)O.[Na]

Canonical SMILES

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.[Na]

Other CAS No.

31138-65-5

physical_description

Liquid;  Dry Powder;  Water or Solvent Wet Solid;  NKRA

Pictograms

Irritant

Related CAS

87-74-1 (Parent)

Synonyms

alpha-glucoheptonic acid
alpha-glucoheptonic acid, calcium salt (2:1)
alpha-glucoheptonic acid, calcium salt (2:1), heptahydrate
alpha-glucoheptonic acid, magnesium salt (2:1)
alpha-glucoheptonic acid, potassium salt
alpha-glucoheptonic acid, sodium salt
calcium gluceptate
calcium glucoheptonate
copper glucoheptonate
glucoheptonate
glucoheptonic acid

Origin of Product

United States

Synthesis Methodologies and Process Optimization for Sodium Glucoheptonate

Chemical Synthesis Pathways and Reaction Mechanisms

Chemical synthesis offers precise control over reaction conditions, influencing the final product's characteristics. The primary chemical pathways involve the oxidation of glucose and derived sugars, and the cyanohydrin reaction.

Oxidation of Glucose and Derived Sugars

The oxidation of glucose to produce sodium glucoheptonate is a complex process that extends the carbon chain of the glucose molecule. This transformation can be achieved through various catalytic systems. While the direct oxidation of glucose primarily yields gluconic acid (a six-carbon sugar acid), specific catalytic processes can be tailored to add a carbon atom and subsequently oxidize the molecule to form glucoheptonic acid.

The reaction mechanism for the catalytic oxidation of glucose generally involves the following steps:

Adsorption of Glucose: The glucose molecule adsorbs onto the surface of the catalyst.

Activation: The catalyst activates the aldehyde group of the glucose molecule.

Oxidation: The activated aldehyde group is oxidized to a carboxylic acid group. In the case of glucoheptonate synthesis, this process is combined with a carbon chain extension step.

Various catalysts, including those based on noble metals like platinum and gold, have been investigated for glucose oxidation. The choice of catalyst and reaction conditions significantly influences the selectivity towards the desired product.

Cyanohydrin Reaction Routes and Stereochemical Control

A prominent method for synthesizing sodium glucoheptonate is through the cyanohydrin reaction, a key step in the Kiliani-Fischer synthesis. This process extends the carbon chain of an aldose by one carbon atom.

The reaction mechanism proceeds as follows:

Nucleophilic Attack: The cyanide ion (CN-), typically from a source like sodium cyanide (NaCN), acts as a nucleophile and attacks the electrophilic carbonyl carbon of the glucose molecule in its open-chain aldehyde form. This results in the formation of a cyanohydrin intermediate.

Hydrolysis: The resulting cyanohydrin is then hydrolyzed, which converts the nitrile group (-CN) into a carboxylic acid group (-COOH). This step forms glucoheptonic acid.

Neutralization: The glucoheptonic acid is subsequently neutralized with a sodium base, such as sodium hydroxide (B78521) (NaOH), to yield sodium glucoheptonate.

A crucial aspect of the cyanohydrin synthesis is stereochemical control. The initial nucleophilic attack of the cyanide ion on the planar carbonyl group can occur from two different faces, leading to the formation of two diastereomeric cyanohydrins, which are epimers at the newly formed chiral center (C2). Consequently, the final product is a mixture of two epimers: D-glycero-D-gulo-heptonate (alpha-glucoheptonate) and D-glycero-D-ido-heptonate (beta-glucoheptonate). The ratio of these epimers can be influenced by the reaction conditions.

Parameters Influencing Reaction Yield and Selectivity

ParameterEffect on Yield and Selectivity
Temperature In the cyanohydrin process, temperatures are typically maintained between 0°C and 40°C. researchgate.net Higher temperatures can lead to undesired side reactions and decomposition of reactants and products.
pH An alkaline pH is generally required for the cyanohydrin reaction to ensure the presence of the nucleophilic cyanide ion. nisr.or.jp For catalytic oxidation, the pH is often maintained between 8.0 and 11.0. google.com
Reactant Concentration In the cyanohydrin synthesis, a total solids content of 50-65% by weight in an aqueous solution is often used. researchgate.net
Catalyst Type and Concentration In catalytic oxidation, the choice of catalyst (e.g., platinum, palladium, gold) and its concentration significantly impact the reaction rate and selectivity. researchgate.net For instance, bimetallic catalysts like Pd-Bi have shown to be effective. The ratio of the metals can be optimized to maximize conversion. pmpinc.com
Reaction Time The duration of the reaction is a key factor. In the cyanohydrin process, reaction times can range from 4 to 12 hours. researchgate.net
Removal of Byproducts In the cyanohydrin synthesis from dextrose and sodium cyanide, ammonia (B1221849) is produced as a byproduct. Its removal, either by sparging with an inert gas or by applying a vacuum, is crucial to drive the reaction towards the formation of the desired alpha-glucoheptonate and can lead to yields of about 65% or greater. researchgate.net

Biotechnological Production through Microbial Fermentation

Biotechnological production of sodium glucoheptonate offers a more environmentally friendly alternative to chemical synthesis. This process typically involves the fermentation of a suitable carbon source by specific microorganisms. While the microbial production of gluconic acid is well-established, the biosynthesis of the seven-carbon glucoheptonic acid is a more specialized process.

Identification and Engineering of Microorganisms for Glucoheptonate Biosynthesis (e.g., Aspergillus niger, Gluconobacter oxydans)

Aspergillus niger and Gluconobacter oxydans are well-known industrial microorganisms used for the production of organic acids, including gluconic acid. wikipedia.org Their potential for producing glucoheptonate lies in their inherent oxidative metabolic pathways, which can be engineered to extend the carbon chain of glucose and subsequently oxidize it.

Metabolic Engineering Strategies: Genetic and metabolic engineering techniques can be employed to enhance the production of glucoheptonate in these microorganisms. These strategies may include:

Overexpression of Key Enzymes: Identifying and overexpressing the genes encoding enzymes responsible for the carbon chain extension and oxidation steps.

Disruption of Competing Pathways: Knocking out genes that divert metabolic flux towards the production of unwanted byproducts.

Optimization of Cofactor Regeneration: Ensuring an adequate supply of cofactors, such as NAD(P)H, which are often required by the enzymes involved in the biosynthetic pathway.

While much of the research has focused on optimizing these organisms for products like citric acid or 2-keto-L-gulonic acid, the developed genetic tools and understanding of their metabolism provide a strong foundation for engineering strains for glucoheptonate production. researchgate.netnih.gov

Bioreactor Design and Fermentation Kinetics

The design of the bioreactor and the kinetics of the fermentation process are critical for achieving high yields and productivities of sodium glucoheptonate.

Bioreactor Design: The choice of bioreactor depends on the specific requirements of the microbial strain and the fermentation process. Common types of bioreactors used for such processes include:

Stirred-Tank Bioreactors: These are widely used due to their excellent mixing and mass transfer characteristics, which are crucial for supplying oxygen to the aerobic microorganisms.

Airlift Bioreactors: These are often used for shear-sensitive microorganisms as they use the injection of air for both aeration and mixing, reducing mechanical stress on the cells.

Fed-Batch and Continuous Bioreactors: These modes of operation can be employed to overcome substrate inhibition and maintain optimal nutrient concentrations, leading to higher cell densities and product titers. researchgate.net

Fermentation Kinetics: The kinetics of microbial growth and product formation can be described by mathematical models. These models are essential for understanding the process and for developing effective control strategies. Key kinetic parameters include:

Specific Growth Rate (μ): The rate at which the microbial biomass increases per unit of biomass.

Substrate Consumption Rate (qs): The rate at which the carbon source is consumed by the microorganisms.

Product Formation Rate (qp): The rate at which the desired product (glucoheptonate) is synthesized.

The relationship between these parameters and environmental conditions such as substrate concentration, pH, temperature, and dissolved oxygen concentration needs to be established to optimize the fermentation process. For instance, in the production of sodium gluconate by Aspergillus niger, the maximum specific growth rate has been shown to have an exponential relationship with the inlet oxygen concentration. nih.gov

Fermentation ParameterTypical Range/Condition for Aspergillus niger Gluconate Production
Temperature 30-35°C researchgate.net
pH 5.0-7.5
Aeration Sufficient to maintain a high dissolved oxygen level nih.gov
Substrate Concentration Can be high, but fed-batch strategies are often used to avoid inhibition.

Metabolic Pathway Analysis and Optimization for Enhanced Production

The production of sodium glucoheptonate via microbial fermentation is not a widely documented industrial process, in stark contrast to its six-carbon analogue, sodium gluconate. Sodium gluconate is commonly produced on a large scale through the fermentation of glucose by microorganisms such as Aspergillus niger or Pseudomonas. wikipedia.org This well-established metabolic pathway involves the enzymatic oxidation of glucose to gluconic acid, which is then neutralized with a sodium base. wikipedia.orggoogle.com

Currently, there is a notable lack of specific research in publicly available literature detailing defined metabolic pathways or microbial strains that have been engineered or optimized for the direct fermentation of a seven-carbon sugar into glucoheptonic acid. While enzymatic processes have been explored to create derivatives of glucoheptonic acid, such as the transgalactosylation of sodium glucoheptonate using β-galactosidase to produce a new galactosyl derivative, these methods modify the existing compound rather than synthesizing it from a simple sugar precursor. tandfonline.comresearchgate.net Therefore, the primary route for industrial production remains chemical synthesis.

Downstream Processing and Purification Technologies (e.g., Electrodialysis, Ion Exchange, Membrane Separation)

Downstream processing is critical for isolating and purifying sodium glucoheptonate, particularly following chemical synthesis. The methodologies aim to achieve high purity and yield, often focusing on crystallization and separation techniques.

A key industrial method for synthesis involves a modified Kiliani-Fischer synthesis, where a C6 sugar like dextrose reacts with a soluble cyanide. google.com The downstream processing for this route is well-defined and focuses on direct product recovery from the reaction mixture.

Crystallization and Filtration: In an optimized process, the alpha isomer of sodium glucoheptonate dihydrate crystallizes directly from the aqueous reaction solution. google.com This is achieved by carefully controlling reaction conditions such as temperature (0-40°C) and solids content (50-65%) while simultaneously removing ammonia byproduct under vacuum. google.com The crystallized product is then recovered via filtration. A first crop yield of 57.7% to 68% of the theoretical yield can be obtained through this direct crystallization. google.com

Mother Liquor Concentration: The remaining solution, or mother liquor, contains the more soluble beta isomer and any uncrystallized alpha isomer. This liquor can be concentrated by vacuum distillation at low temperatures (below 40°C) to induce the crystallization of a second crop of the alpha sodium glucoheptonate. google.com This two-step crystallization process can bring the combined average yield to 72% of the theoretical value. google.com

Spray Drying: Solutions of glucoheptonate produced via this optimized chemical route, which are rich in the alpha isomer (60-100%), can be effectively spray-dried to produce a dry, crystalline powder. google.com

Ion Exchange: To produce the free glucoheptonic acid or its lactone, cation exchange chromatography can be employed on the purified sodium glucoheptonate salt solution to replace the sodium ions with hydrogen ions. google.com

Precipitation: An alternative purification method involves starting with calcium glucoheptonate, which can be synthesized by reacting glucose with calcium cyanide in the presence of lime. google.com The resulting alkaline solution of calcium glucoheptonate is then treated with oxalic acid. This causes the precipitation of insoluble calcium oxalate, which is filtered off, leaving a pure, colorless solution of glucoheptonic acid. google.com

While technologies like electrodialysis and other membrane separation techniques are used for the recovery of other fermentative carboxylic acids, their specific application in a sodium glucoheptonate production context is not detailed in available research, as fermentation is not the primary production route. researchgate.net

Table 1: Yields from a Two-Step Crystallization Process google.com
Crystallization StepYield (% of Theoretical)Notes
First Crop (Direct Crystallization)57.7%Crystals filtered, washed, and air-dried.
Second Crop (from Mother Liquor)14.3%Obtained after vacuum evaporation of combined mother liquors.
Combined Average Yield72.0%The residual mother liquor contains the beta isomer.

Advanced Catalytic Synthesis Approaches

Catalytic oxidation presents an alternative to fermentation for producing sugar acids. While this method is well-developed for sodium gluconate using various catalysts, its application to sodium glucoheptonate is less documented. However, the principles and mechanisms can be extrapolated.

Non-metal catalysts offer a promising alternative to expensive noble metal catalysts. Methylene (B1212753) blue, a thiazine (B8601807) dye, has been shown to be an effective catalyst for the air oxidation of reducing sugars, like glucose, in alkaline solutions. researchgate.netdavidpublisher.com Studies have demonstrated the use of methylene blue derivatives as both homogeneous and heterogeneous catalysts for the synthesis of sodium gluconate. davidpublisher.com

For instance, a water-immiscible salt, Methylene Blue Docusate (B154912) ([MB][AOT]), has been used as an efficient and recyclable heterogeneous catalyst, producing sodium gluconate in yields higher than 85% after 3 hours of reaction. davidpublisher.com The key advantage of a heterogeneous system is the ease of separation of the catalyst from the product solution, allowing for simple catalyst recycling. davidpublisher.com Although this specific application is for sodium gluconate, the underlying mechanism suggests potential applicability for the oxidation of other reducing sugars, such as a heptose, to form sodium glucoheptonate.

The design of an effective catalytic system for sugar oxidation hinges on several principles:

Catalyst Efficiency and Recyclability: The catalyst should exhibit high conversion rates in short reaction times. For heterogeneous catalysts, the ability to be easily separated and recycled is crucial for industrial viability. The [MB][AOT] catalyst, for example, can be recycled multiple times by simple phase separation. davidpublisher.com

Reaction Conditions: The process should operate under mild conditions. The methylene blue-catalyzed oxidation of glucose proceeds at room temperature and atmospheric pressure, making it an energy-efficient process. davidpublisher.com

Catalyst Stability and Purity: The catalyst must be stable under the reaction conditions (e.g., high pH). Novel methylene blue salts based on trifluoromethanesulfonate (B1224126) ([TfO]) and docusate ([AOT]) anions have been synthesized and characterized to ensure their chemical structure stability and purity. davidpublisher.com

Table 2: Performance of Methylene Blue Catalysts in Sodium Gluconate Synthesis davidpublisher.com
CatalystSystem TypeYield (after 3 hrs)Key Feature
[MB]Cl (Methylene Blue Chloride)Homogeneous>75%High water solubility, difficult to recover.
[MB][TfO] (Methylene Blue Triflate)Homogeneous>75%Similar behavior to [MB]Cl.
[MB][AOT] (Methylene Blue Docusate)Heterogeneous>85%Water-immiscible, easily recycled.

The mechanism of the methylene blue-catalyzed air oxidation of a reducing sugar is a well-studied redox cycle, famously demonstrated in the "blue bottle experiment". wikipedia.orgacs.org

Reduction of Catalyst: The enediolate anion is a potent reducing agent. It reduces the blue-colored methylene blue (MB+) to its colorless, reduced form, leucomethylene blue (MBH). In this step, the sugar is oxidized. wikipedia.org

Re-oxidation of Catalyst: When the solution is agitated with air, dissolved oxygen oxidizes the colorless leucomethylene blue back to its blue, cationic form (MB+). wikipedia.org

Comparative Analysis of Synthesis Routes in Industrial and Laboratory Contexts

The synthesis of sodium glucoheptonate is dominated by chemical methods, which contrasts with the production of sodium gluconate where both fermentation and catalytic oxidation are major industrial routes. wikipedia.orgdavidpublisher.comkingsunconcreteadmixtures.com

Chemical Synthesis (Kiliani-Fischer Type): This is the primary documented industrial route for sodium glucoheptonate. google.comconnectchemicals.com It involves the reaction of a C6 aldo-sugar (dextrose) with sodium cyanide to form a cyanohydrin, which is then hydrolyzed to produce the seven-carbon sodium glucoheptonate.

Advantages: High yields (over 70% with multiple crystallizations), direct production of a crystalline alpha-isomer, and the ability to produce a light-colored, high-purity product suitable for spray drying. google.com

Disadvantages: Use of highly toxic reagents (sodium cyanide), and production of ammonia as a byproduct that must be removed and managed. google.com

Fermentation: This is the dominant industrial method for sodium gluconate but not for sodium glucoheptonate. davidpublisher.com

Advantages (for Gluconate): Utilizes renewable feedstocks (glucose), avoids harsh chemicals, and is a well-optimized, large-scale process. wikipedia.org

Disadvantages (for Gluconate): Requires sterile conditions, can have long fermentation cycles, and produces wastewater that requires treatment. davidpublisher.com The lack of an established microbial pathway for glucoheptonate makes this route currently theoretical for the C7 compound.

Catalytic Oxidation: This is a modern, "green" alternative for sodium gluconate production. kingsunconcreteadmixtures.com

Advantages (for Gluconate): Simple process with mild reaction conditions, short reaction times, high conversion rates, and less waste compared to fermentation. kingsunconcreteadmixtures.com Heterogeneous catalysts can be recycled, reducing costs.

Disadvantages: Often relies on expensive noble metal catalysts (e.g., Palladium, Gold), which can deactivate or leach into the product. davidpublisher.comgoogle.comresearchgate.net While non-metal catalysts like methylene blue are an alternative, their industrial-scale application for sodium glucoheptonate has not been reported.

Efficiency and Scalability Assessments

The efficiency of sodium glucoheptonate synthesis is evaluated based on reaction yield, time, and the conditions required for the process. Process optimization focuses on maximizing the output of the desired crystalline alpha-isomer while minimizing reaction time and energy consumption.

A described industrial method involves reacting dextrose and a soluble cyanide in a concentrated aqueous solution (50-65% total solids) at a controlled temperature range of 0–40°C. google.com A critical aspect of this process is the continuous removal of ammonia, a byproduct of the reaction, via sparging with an inert gas or applying a vacuum. google.com This removal helps drive the reaction toward the desired product and allows for the direct crystallization of alpha-sodium glucoheptonate dihydrate from the mixture within a period of 4 to 12 hours. google.com

The initial crystallization step yields a significant portion of the product. For example, a first crop yield of 57.7% to 68% of the theoretical yield has been reported. google.com Further efficiency is achieved by concentrating the remaining mother liquor to obtain a second crop of crystals, bringing the combined average yield to approximately 72% of the theoretical maximum. google.com This multi-crop approach is crucial for the economic viability and scalability of the process, as it maximizes product recovery from a single batch.

The scalability of this synthesis method is demonstrated by its direct crystallization approach, which simplifies product isolation and reduces the need for additional solvents for precipitation. google.com The ability to produce a dry, crystalline powder via conventional techniques like spray drying directly from the solution also enhances its suitability for large-scale industrial production. google.com

ParameterValue/RangeSignificance
Reactants Concentration50-65% total solidsHigh concentration increases throughput and favors direct crystallization.
Temperature0–40°CControlled temperature range balances reaction rate and product stability.
Reaction Time4–12 hoursA relatively short reaction time for direct crystallization, enhancing process efficiency.
First Crop Yield57.7% - 68%High initial yield simplifies downstream processing.
Combined Yield (Two Crops)~72%Maximizes product recovery, improving overall process economy.
Byproduct RemovalContinuous sparging or vacuumEssential for driving the reaction and achieving high purity.

Sustainability and Green Chemistry Considerations

The sustainability profile of sodium glucoheptonate presents a notable contrast between the synthesis process and the final product's characteristics. While the compound itself is recognized as an environmentally friendly chelating agent, its primary manufacturing method involves reagents and byproducts with significant environmental, health, and safety concerns.

From a green chemistry perspective, the final product is highly favorable. Sodium glucoheptonate is biodegradable, non-toxic, and considered a safe choice for various applications. hpmcmanufacturer.comunilongindustry.com The U.S. Environmental Protection Agency (EPA) has classified it under its Safer Choice program as a "Green circle" chemical, meaning it has been verified to be of low concern based on experimental and modeled data. nih.gov It serves as a greener alternative to traditional chelating agents like EDTA (ethylenediaminetetraacetic acid), which have poorer biodegradability. connectchemicals.com

However, the synthesis process itself presents challenges to green chemistry principles. The use of soluble cyanides, such as sodium cyanide, is a major drawback as these are highly toxic materials requiring stringent handling and disposal protocols. google.com The reaction also produces ammonia as a byproduct, which is a hazardous gas that must be captured and managed to prevent release into the atmosphere. google.com The energy required for vacuum or sparging systems to remove the ammonia also contributes to the process's environmental footprint.

AspectSynthesis ProcessFinal Product
Key Reagents Dextrose (renewable), Sodium Cyanide (highly toxic)N/A
Byproducts Ammonia (hazardous)N/A
Toxicity Profile High concern due to reactants and byproducts.Low toxicity, non-hazardous. hpmcmanufacturer.comconnectchemicals.com
Biodegradability N/AReadily biodegradable. unilongindustry.comconnectchemicals.com
Regulatory Status Requires strict handling and waste management protocols.EPA Safer Choice "Green circle" chemical. nih.gov

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization

Structural Isomerism of Glucoheptonate: Alpha and Beta Forms

Sodium glucoheptonate exists as two primary structural isomers, designated as the alpha (α) and beta (β) forms. These isomers arise from the stereochemistry at the C2 carbon atom. The synthesis of sodium glucoheptonate, typically involving the reaction of dextrose with a soluble cyanide, results in a mixture of both isomers. google.com

The alpha and beta forms exhibit different physical properties, most notably their solubility and crystallinity. The α-glucoheptonate salt can be crystallized directly from the aqueous reaction solution in high yield as a pure, light-colored solid. google.com In contrast, the β-isomer tends to remain in the mother liquor, indicating it is more soluble or less readily crystallized under the same conditions. google.com This difference in crystallization behavior allows for the separation and isolation of the alpha isomer. While the alpha form is obtained as a crystalline dihydrate, the beta isomer is typically managed as a solution. google.com

Conformational Analysis of the Glucoheptonate Anion in Solution and Solid State

The conformation of the glucoheptonate anion, both in solution and in the solid crystalline state, is heavily influenced by intramolecular and intermolecular forces. The flexible seven-carbon backbone can adopt various spatial arrangements to minimize steric hindrance and maximize stabilizing interactions.

Crystallographic studies of sodium α-glucoheptonate dihydrate reveal that the glucoheptonate anion does not adopt a linear, extended zigzag conformation. Instead, it features a distinctly bent carbon chain. researchgate.net This bent structure is a result of the steric and electronic requirements of the multiple hydroxyl groups along the carbon backbone, which force the chain to fold to achieve a more stable, lower-energy conformation. The specific arrangement allows for the optimization of hydrogen bonding and coordination with the sodium cation in the crystal lattice.

In the solid state, the structure of sodium glucoheptonate is dominated by an extensive network of intermolecular hydrogen bonds. researchgate.net These bonds involve the numerous hydroxyl (-OH) groups of the glucoheptonate anion and the water molecules of hydration. researchgate.net This intricate web of hydrogen bonds is a primary determinant of the crystal packing, linking adjacent anions and water molecules into a stable three-dimensional lattice. The hydrogen bonding network significantly influences the conformation of the anion by restricting its rotational freedom and locking it into the observed bent-chain arrangement. nih.gov

Crystallographic Studies of Sodium Glucoheptonate and its Solvates

X-ray crystallography has provided detailed insights into the solid-state structure of sodium α-glucoheptonate dihydrate (Na⁺·C₇H₁₃O₈⁻·2H₂O). researchgate.net These studies confirm the bent carbon chain conformation of the anion and elucidate the coordination environment of the sodium cation.

The Na⁺ ion is coordinated to six oxygen atoms in a distorted octahedral geometry. researchgate.net These oxygen atoms are contributed by the hydroxyl groups of the glucoheptonate anion and the water molecules. The specific coordination distances between the sodium cation and the oxygen atoms have been precisely measured, providing a clear picture of the ion's immediate environment within the crystal.

Below is a table summarizing key crystallographic data for Sodium α-glucoheptonate dihydrate.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Anion ConformationBent Carbon Chain
Na⁺ Coordination GeometryDistorted Octahedral
Na⁺ Coordination Number6 (with Oxygen atoms)
Na⁺···O DistancesRanging from 2.316 Å to 2.645 Å researchgate.net

This data is derived from the crystallographic study of Sodium α-glucoheptonate dihydrate. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are invaluable for confirming the structure of sodium glucoheptonate and assessing its purity. Techniques like Fourier Transform Infrared (FTIR) spectroscopy provide a molecular fingerprint based on the vibrational modes of the compound's functional groups.

The FTIR spectrum of sodium glucoheptonate is characterized by several distinct absorption bands that correspond to the specific vibrational motions of its functional groups. While the spectrum is complex due to the numerous hydroxyl groups, key regions can be assigned to specific modes. Analysis of the closely related sodium gluconate provides a strong basis for these assignments. researchgate.net

A very broad and strong absorption band is typically observed in the region of 3000-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups involved in extensive hydrogen bonding. researchgate.netmdpi.com The carboxylate group (-COO⁻) gives rise to two prominent bands: a strong asymmetric stretching vibration and a symmetric stretching vibration. The C-O stretching vibrations of the primary and secondary alcohol groups also produce strong signals in the fingerprint region of the spectrum.

The following table details the principal FTIR vibrational bands and their assignments for a polyhydroxy carboxylate salt like sodium glucoheptonate.

Wavenumber Range (cm⁻¹)Vibrational Mode Assignment
3500 - 3000O-H stretching (from hydroxyl groups, strong, broad) researchgate.net
~1625C=O asymmetric stretching of carboxylate anion (-COO⁻) researchgate.net
~1380C=O symmetric stretching of carboxylate anion (-COO⁻) researchgate.net
~1090C-O stretching of secondary hydroxyl groups researchgate.net
~1057C-O stretching of primary hydroxyl group researchgate.net

These assignments are based on spectroscopic data for similar polyhydroxy carboxylate structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Atomic Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of sodium glucoheptonate by providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of sodium glucoheptonate in a solvent like deuterium (B1214612) oxide (D₂O) is characterized by a series of signals corresponding to the protons attached to the seven-carbon chain. The hydroxyl (-OH) protons are typically not observed as they exchange with the deuterium in the solvent. The spectrum generally shows complex, overlapping multiplets in the region of approximately 3.5 to 4.2 ppm. This complexity arises from the spin-spin coupling between adjacent, chemically non-equivalent protons on the chiral carbons of the glucoheptonate backbone. Specific assignment of each proton is challenging without advanced 2D-NMR techniques due to this signal overlap.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides a clearer picture of the carbon skeleton, with distinct signals for each of the seven carbon atoms. The chemical shifts are influenced by the local electronic environment, including the attachment of hydroxyl groups and the terminal carboxylate group. The carboxylate carbon (C=O) is the most deshielded and appears furthest downfield. The assignments for the carbon atoms in sodium glucoheptonate have been reported, although some may be considered tentative. spectrabase.com

Below is a table of typical ¹³C-NMR chemical shifts for sodium glucoheptonate, providing insight into the environment of each carbon atom.

Carbon AtomChemical Shift (ppm)
C1 (Carboxylate)178.0
C273.5
C372.8
C472.0
C571.5
C670.8
C763.2
Data sourced from SpectraBase, with assignments noted as tentative. spectrabase.com

UV-Visible Spectroscopy for Electronic Transitions and Complexation Monitoring

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. Sodium glucoheptonate itself, being a polyhydroxy carboxylate, does not possess chromophores that absorb significantly in the UV-Vis range of 200-800 nm. Its structure lacks the conjugated double bonds or aromatic rings that typically give rise to strong electronic transitions.

However, UV-Vis spectroscopy becomes a powerful tool for monitoring the complexation of sodium glucoheptonate with metal ions, particularly transition metals. libretexts.orglibretexts.org The formation of a metal-glucoheptonate complex can lead to the appearance of new absorption bands or shifts in existing bands of the metal ion. nih.gov These new spectral features can arise from two main types of electronic transitions:

d-d Transitions: In complexes with transition metals, the d-orbitals of the metal ion are split into different energy levels. The absorption of light can promote a d-electron from a lower to a higher energy d-orbital. These transitions are typically weak and appear in the visible region, often imparting color to the complex. libretexts.org

Charge-Transfer (CT) Transitions: These are much more intense transitions where an electron is excited from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). libretexts.org

By monitoring changes in the absorbance at a specific wavelength, UV-Vis spectrophotometry can be used to study the stoichiometry and stability of the formed complexes. For instance, upon the gradual addition of sodium glucoheptonate to a solution containing a metal ion like uranyl (UO₂²⁺), new absorption bands appear, indicating the progressive formation of the complex. utwente.nl The intensity of these new bands can be correlated with the concentration of the metal-ligand complex, allowing for the determination of binding constants and kinetic parameters.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Species Identification and Kinetic Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like sodium glucoheptonate by transferring them from solution to the gas phase as intact ions. nih.gov It is instrumental in confirming the molecular weight and identifying various species in solution.

In positive-ion mode , sodium glucoheptonate (C₇H₁₃NaO₈, molecular weight 248.16 g/mol ) is typically observed as adducts. nih.govnih.gov The most common ion would be the sodium adduct of the corresponding free acid, [C₇H₁₄O₈ + Na]⁺. It can also form cluster ions, particularly at higher concentrations, with the general formula [n(C₇H₁₃NaO₈) + Na]⁺. nih.gov

In negative-ion mode , the glucoheptonate anion, [C₇H₁₃O₈]⁻, is readily detected.

High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental composition of the detected ions.

Tandem mass spectrometry (MS/MS) can be employed for structural confirmation. In this technique, a specific parent ion (e.g., the [C₇H₁₃O₈]⁻ anion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. For the glucoheptonate anion, fragmentation pathways would likely involve the neutral loss of small molecules such as water (H₂O), formaldehyde (B43269) (CH₂O), and carbon dioxide (CO₂). uab.edusemanticscholar.org

Furthermore, ESI-MS is an effective tool for kinetic monitoring. By tracking the signal intensity of specific ions over time, the progress of a chemical reaction or a binding process involving sodium glucoheptonate can be followed in real-time. This allows for the study of complex formation with metal ions or the monitoring of degradation pathways. nih.gov

X-ray Diffraction Analysis for Crystalline Phase Identification and Morphology

X-ray Diffraction (XRD) is a primary technique for investigating the solid-state structure of crystalline materials like sodium glucoheptonate. anton-paar.com It provides information on the atomic arrangement, crystalline phase, and morphology.

Single-crystal X-ray diffraction analysis of sodium α-glucoheptonate dihydrate (Na⁺·C₇H₁₃O₈⁻·2H₂O) has provided a definitive three-dimensional structure. researchgate.net The key findings from this analysis reveal:

Conformation: The glucoheptonate anion adopts a bent carbon chain conformation in the crystalline state.

Coordination: The sodium (Na⁺) cation is coordinated to six oxygen atoms in a distorted octahedral geometry. These oxygen atoms belong to the hydroxyl groups and the carboxylate group of neighboring glucoheptonate anions, as well as the water molecules of hydration.

Hydrogen Bonding: An extensive network of intermolecular hydrogen bonds exists, involving all the hydroxyl groups of the anion and the hydrogen atoms of the water molecules. This network is crucial for the stability of the crystal lattice. researchgate.net

The coordination distances between the sodium cation and the oxygen atoms have been precisely measured, as detailed in the table below.

Atomic PairBond Distance (Å)
Na⁺···O2.316
Na⁺···O2.645
Data represents the range of Na⁺···O distances found in the crystal structure of sodium α-glucoheptonate dihydrate. researchgate.net

Powder X-ray Diffraction (PXRD) is used for the identification of sodium glucoheptonate in polycrystalline or powdered samples. The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. fiveable.me By comparing the experimental diffraction pattern of an unknown sample to a reference pattern from a database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), the presence of sodium glucoheptonate can be confirmed. fiveable.me PXRD is also valuable for assessing the purity of a sample and quantifying the amounts of different crystalline phases in a mixture. malvernpanalytical.com

Coordination Chemistry and Chelation Mechanisms of Sodium Glucoheptonate

Fundamental Principles of Glucoheptonate Chelation

The chelating ability of sodium glucoheptonate stems from its molecular structure, which allows it to act as a multidentate ligand, and the inherent stability of the complexes it forms with metal ions.

Sodium glucoheptonate is the sodium salt of glucoheptonic acid, a sugar acid with a heptose structure. waycoochem.com The glucoheptonate anion possesses multiple potential binding sites for metal ions, primarily through its carboxylate and numerous hydroxyl groups. patsnap.com This allows it to act as a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously, forming a stable, ring-like structure known as a chelate.

Research on technetium-glucoheptonate complexes has provided specific insights into the binding mechanism. In these complexes, the glucoheptonate ligand is bidentate, binding to the technetium core through the oxygen atoms of the terminal carboxyl group and the adjacent hydroxyl group. This forms a stable five-membered ring structure.

The stability of a metal-chelate complex is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the complex. wikipedia.orgscispace.comchemguide.co.uk A higher stability constant indicates a stronger affinity between the chelating agent and the metal ion, resulting in a more stable complex. issr.edu.kh Sodium glucoheptonate is known for its strong chelating ability, particularly in alkaline conditions where it can form highly stable complexes. green-mountainchem.compmpinc.com

The table below presents available stability constant data for glucoheptonate and the closely related gluconate with various metal ions.

Metal IonLigandLog KConditions
Aluminum(III)D-Heptagluconate-Complex speciation studied across a wide pH range u-szeged.hu
Magnesium(II)Gluconate0.70I = 4 M (NaCl), T = 25 °C nih.gov
Calcium(II)Gluconate1.21I = 4 M (NaCl), T = 25 °C nih.gov
Manganese(II)Gluconate-Stability constants estimated for waste tank applications pnnl.gov

Interaction with Various Metal Cations

Sodium glucoheptonate's broad utility as a chelating agent is demonstrated by its ability to form stable complexes with a wide range of metal cations, including alkaline earth metals and various transition and heavy metals. connectchemicals.comhpmcmanufacturer.com

Sodium glucoheptonate is an effective sequestrant for alkaline earth metals such as calcium and magnesium. pmpinc.com This property is particularly useful in preventing the formation of insoluble calcium and magnesium salts, a common issue in various industrial processes. unilongindustry.compmpinc.com The stability of calcium glucoheptonate solutions has been a subject of study, with factors such as the presence of seed crystals and the isomeric form of the glucoheptonate influencing precipitation. ubc.ca While specific stability constants for calcium and magnesium glucoheptonate are not extensively documented, studies on the analogous gluconate complexes indicate that calcium forms a more stable 1:1 complex than magnesium. nih.gov

Sodium glucoheptonate exhibits excellent sequestering capabilities for a variety of transition and heavy metal ions, making it a versatile chelating agent in numerous applications. connectchemicals.comconnectchemicals.com

Iron: It is an excellent sequestrant for iron, especially under alkaline conditions, where it can dissolve ferric oxide (rust) films. green-mountainchem.compmpinc.com This makes it highly effective in metal cleaning and surface treatment applications. unilongindustry.comjysunway.com

Copper: While specific stability constants for copper-glucoheptonate complexes are not detailed in the provided search results, the general principles of chelation suggest the formation of stable complexes.

Manganese: Sodium glucoheptonate is used to chelate manganese, for example, in agricultural applications to keep the micronutrient available to plants. pnnl.gov

Aluminum: Detailed studies on the complexation of aluminum(III) with D-heptagluconate reveal the formation of various complex species depending on the pH, with a 1:1 complex being formed in strongly alkaline solutions. u-szeged.hubohrium.com

Tin: Information regarding the specific chelation of tin by glucoheptonate is not extensively available in the provided search results.

Nickel: Similar to tin, detailed information on the chelation of nickel by glucoheptonate is not extensively available in the provided search results.

Technetium: The complexation of technetium with glucoheptonate has been well-characterized. The resulting complex, Tc-glucoheptonate, is used as a radiopharmaceutical imaging agent. Studies have shown that two glucoheptonate ligands bind to a central technetium core.

The stoichiometry and geometry of metal-glucoheptonate complexes are dependent on the specific metal ion and the reaction conditions. The study of technetium-glucoheptonate provides a clear example of a 1:2 metal-to-ligand stoichiometry, where two glucoheptonate molecules coordinate with one technetium ion.

The coordination geometry of these complexes can be complex. While not explicitly detailed for all metal-glucoheptonate complexes, the concept of a distorted octahedral coordination is relevant for many transition metal complexes. In an ideal octahedral geometry, the central metal ion is surrounded by six ligands at the vertices of an octahedron. However, distortions from this ideal geometry are common and can arise from various factors, including the electronic configuration of the metal ion (Jahn-Teller effect) and steric hindrance from the ligands.

In the context of glucoheptonate, a multidentate ligand, the way it wraps around the metal ion can lead to a coordination environment that deviates from a perfect octahedron. The flexibility of the glucoheptonate chain and the multiple binding sites allow for various coordination modes, which can result in distorted geometries. While specific crystal structures of various metal-glucoheptonate complexes would be needed to definitively describe their geometries, the principles of coordination chemistry suggest that distorted octahedral arrangements are plausible for many of the transition metal complexes formed.

Influence of Solution Parameters on Chelation Efficiency and Selectivity

The effectiveness of sodium glucoheptonate as a chelating agent is intricately linked to the chemical environment of the solution. Key parameters such as pH and ionic strength can significantly influence the formation, stability, and selectivity of the metal-glucoheptonate complexes.

pH Dependence of Complex Formation and Dissociation

The pH of an aqueous solution is a critical factor governing the chelation process involving sodium glucoheptonate. The protonation state of the glucoheptonate ligand, specifically its hydroxyl groups and the carboxylate group, is pH-dependent. This, in turn, affects its ability to coordinate with metal ions.

Sodium glucoheptonate demonstrates exceptional chelating capabilities, particularly in alkaline to hyperalkaline conditions. u-szeged.hu Its stability at high temperatures in solutions with a high pH makes it a valuable chelating agent in various industrial applications. pmpinc.com The enhanced stability in alkaline environments is attributed to the deprotonation of the alcoholic hydroxyl groups, which then become available for coordination with metal ions, leading to the formation of highly stable chelate complexes. u-szeged.hu

Studies on analogous sugar carboxylates, such as D-gluconate (B1237863), have shown that in acidic to near-neutral pH, the complexation primarily involves the carboxylate group. However, as the pH increases, deprotonation of the hydroxyl groups occurs, leading to stronger chelation. rsc.orgnih.gov For instance, with Nd(III), stronger metal-ligand interactions are observed above pH 6, suggesting the involvement of deprotonated hydroxyl groups in complex formation. rsc.org Similarly, complexation studies of Ca(II) with L-gulonate, a related sugar carboxylate, in strongly alkaline media have confirmed the deprotonation of the ligand and the formation of highly stable trinuclear species. nih.gov

The speciation of metal complexes, or the distribution of different complexed forms of a metal ion, is highly dependent on pH. nih.gov Potentiometric titrations are a common experimental technique used to study these pH-dependent equilibria. By monitoring the pH of a solution containing a metal ion and the ligand as a titrant is added, the formation of various complex species and their stability constants can be determined. mtak.huresearchgate.netnih.gov For example, potentiometric studies of the Nd(III)-gluconate system have been conducted to model the speciation of the complexes at different pH values. rsc.org

The general trend observed is that as the pH increases, the glucoheptonate ligand becomes more deprotonated, leading to the formation of more stable and often polynuclear complexes. Conversely, in acidic conditions, protonation of the ligand can lead to the dissociation of the metal-ligand bonds.

Ionic Strength Effects on Complex Stability

The ionic strength of a solution, a measure of the total concentration of ions, can influence the stability of metal-glucoheptonate complexes. The effects of ionic strength are primarily electrostatic in nature. An increase in ionic strength generally leads to a decrease in the activity coefficients of the ions in solution. chemijournal.com

According to the Debye-Hückel theory and its extensions, the stability constants of ionic complexes are dependent on the ionic strength of the medium. wikipedia.org For reactions involving charged species, an increase in ionic strength can shield the electrostatic interactions between the metal ion and the ligand, which can affect the stability of the resulting complex.

Experimental studies on various metal-ligand systems have shown that an increase in ionic strength often leads to a decrease in the stability constants (log K) of the complexes. researchgate.net This is because the increased concentration of background electrolyte ions can interfere with the attraction between the metal cation and the ligand anion. The magnitude of this effect depends on the charges of the reacting species.

While specific studies detailing the effect of ionic strength on the stability of sodium glucoheptonate complexes are not abundant in the readily available literature, general principles of coordination chemistry suggest that the stability of these complexes will be influenced by the ionic composition of the solution. wikipedia.org For precise determination of thermodynamic stability constants, it is common practice to measure them at different ionic strengths and then extrapolate the data to zero ionic strength. pnnl.gov

Computational Chemistry and Molecular Modeling of Metal-Glucoheptonate Interactions

Computational methods provide powerful tools for investigating the interactions between metal ions and chelating agents like sodium glucoheptonate at a molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer insights into the structure, bonding, and behavior of these complexes in solution.

Density Functional Theory (DFT) Studies of Binding Energetics and Electron Density Distributions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely applied in the study of metal complexes to predict their geometries, binding energies, and electronic properties. researchgate.net DFT calculations can be employed to determine the optimized geometries of metal-glucoheptonate complexes, providing detailed information about bond lengths, bond angles, and coordination modes.

By calculating the binding energy between the metal ion and the glucoheptonate ligand, DFT can quantify the strength of the chelation. This allows for a comparison of the binding affinities of different metal ions with the ligand and helps in understanding the selectivity of the chelating agent. Furthermore, analysis of the electron density distribution can reveal the nature of the chemical bonds between the metal and the ligand, distinguishing between ionic and covalent contributions to the interaction.

While specific DFT studies on sodium glucoheptonate complexes are not extensively found in the reviewed literature, DFT has been successfully used to study the interaction of metal ions with other carbohydrate-based ligands. For instance, DFT calculations have been used to investigate the interaction between metal(II) halides and sugars like fructose, glucose, and sucrose, providing insights into the stability of the metal-ligand bonds. davidpublisher.com Such studies can serve as a methodological basis for future computational investigations of sodium glucoheptonate systems.

Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. scielo.brscribd.com MD simulations can provide a dynamic picture of the behavior of sodium glucoheptonate and its metal complexes in an aqueous environment.

These simulations can be used to investigate the solvation structure of the metal-glucoheptonate complexes, revealing how water molecules are arranged around the complex and how they participate in the coordination sphere of the metal ion. MD simulations can also shed light on the conformational flexibility of the glucoheptonate ligand and how its conformation changes upon complexation with a metal ion.

Furthermore, MD simulations can be used to study the dynamics of complex formation and dissociation, providing insights into the kinetic aspects of the chelation process. By simulating the system at different temperatures and ionic strengths, the influence of these parameters on the stability and behavior of the complexes can be explored.

Although specific MD simulation studies focused solely on sodium glucoheptonate are not prevalent in the reviewed literature, the methodology has been applied to study related systems, such as the behavior of sodium ions in aqueous solutions and in the presence of other organic molecules. nih.gov These studies demonstrate the potential of MD simulations to provide valuable insights into the solution-phase behavior of metal-glucoheptonate systems.

Kinetic and Thermodynamic Studies of Metal Complexation Reactions

The formation of a metal-glucoheptonate complex is a chemical reaction that can be characterized by its kinetic and thermodynamic parameters. Kinetic studies focus on the rate of the complexation reaction, while thermodynamic studies provide information about the stability of the resulting complex and the energy changes associated with its formation.

The stability of a metal complex is quantified by its stability constant (K), also known as the formation constant. wikipedia.org A larger stability constant indicates a more stable complex. scispace.com The stability of metal complexes can be determined using various experimental techniques, including potentiometric titrations, spectrophotometry, and ion-exchange methods. researchgate.net

Studies on metal-gluconic acid complexes, a compound closely related to glucoheptonate, have reported stability constants for various metal ions at different pH values. For example, at pH 7, the log β values for M2+ complexes were found to be between 13 and 20. researchgate.net At a higher pH of 13.3, the log β values for some M3+ complexes were significantly higher, indicating the formation of more stable complexes in alkaline conditions. researchgate.net

The thermodynamic parameters of complex formation, including the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide a more complete understanding of the chelation process. These parameters are related by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous complex formation process. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction and is related to the strength of the chemical bonds formed between the metal and the ligand. The entropy change (ΔS) is a measure of the change in disorder of the system upon complexation.

Kinetic studies provide information on the rates of complex formation and dissociation. cbpbu.ac.in These studies are important for understanding how quickly a metal ion can be sequestered by the chelating agent. Techniques such as stopped-flow spectrophotometry can be used to measure the rates of fast complexation reactions. rsc.org While specific kinetic data for sodium glucoheptonate are scarce in the literature, the general principles of ligand substitution reactions in coordination chemistry apply. cbpbu.ac.in

Table 1: Stability Constants (log β) of Metal-Gluconic Acid Complexes

Reaction Kinetics of Complex Formation and Dissociation

The kinetics of complex formation and dissociation are crucial in understanding the dynamic behavior of chelating agents like sodium glucoheptonate in various applications. While specific rate constants for sodium glucoheptonate are not extensively documented in publicly available literature, the general principles of metal-ligand kinetics provide a framework for understanding its behavior.

The formation of a metal-glucoheptonate complex (ML) from a hydrated metal ion (M(H₂O)ₙ) and the glucoheptonate ligand (L) can be described by a stepwise mechanism. This process often involves the initial formation of an outer-sphere complex, followed by the displacement of coordinated water molecules by the ligand's donor atoms in the rate-determining step.

Factors Influencing Reaction Kinetics:

Nature of the Metal Ion: The charge density, ionic radius, and electronic configuration of the metal ion significantly impact the rates of ligand substitution.

pH of the Solution: The pH determines the protonation state of the glucoheptonate ligand. Deprotonation of the hydroxyl groups at higher pH values can enhance the coordination ability and affect the reaction rates.

Temperature: As with most chemical reactions, the rates of complex formation and dissociation are temperature-dependent, generally increasing with higher temperatures.

The dissociation of a metal-glucoheptonate complex is the reverse process, where the coordinated ligand is replaced by solvent molecules. The stability of the complex, in part, dictates the rate of dissociation. Highly stable complexes will exhibit slower dissociation rates.

Kinetic studies of similar metal-polyhydroxy carboxylate systems often employ techniques such as stopped-flow spectrophotometry, temperature-jump relaxation, and nuclear magnetic resonance (NMR) spectroscopy to follow the rapid changes in species concentration and elucidate the reaction mechanisms and rate constants.

Thermodynamic Parameters (e.g., Enthalpy, Entropy) of Complexation

The stability of a metal-glucoheptonate complex is quantified by thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon complexation. These parameters provide insight into the driving forces behind the chelation process.

While specific thermodynamic data for sodium glucoheptonate complexation is limited in the available literature, data for the closely related compound, sodium D-gluconate, can offer valuable insights. Studies on sodium D-gluconate have determined its standard molar enthalpy of formation and entropy at 298.15 K. researchgate.net

The enthalpy of complexation (ΔH) reflects the heat absorbed or released during the formation of coordinate bonds between the metal ion and the ligand. Exothermic reactions (negative ΔH) are generally favorable. The entropy of complexation (ΔS) relates to the change in disorder of the system. The chelate effect, a key principle in the stability of complexes with multidentate ligands like glucoheptonate, is largely driven by a favorable entropy change. The displacement of multiple water molecules by a single glucoheptonate ligand leads to an increase in the number of free particles in the system, resulting in a positive entropy change.

The relationship between these parameters is given by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous and favorable complexation reaction.

Illustrative Thermodynamic Data for Sodium D-Gluconate

The following table presents thermodynamic data for sodium D-gluconate, which can be considered analogous for understanding the thermodynamic principles of sodium glucoheptonate complexation.

Thermodynamic ParameterValueReference
Standard Molar Enthalpy of Formation (ΔHf°)-(1472.68 ± 0.48) kJ·mol⁻¹ researchgate.net
Standard Molar Entropy (S°)(471.55 ± 2.78) J·K⁻¹·mol⁻¹ researchgate.net
Molar Enthalpy of Dissolution at Infinite Dilution(23.783 ± 0.128) kJ·mol⁻¹ researchgate.net

Note: The data presented is for Sodium D-gluconate and serves as an illustrative example due to the lack of specific data for Sodium Glucoheptonate.

Mechanistic Research in Industrial Applications

Cement and Concrete Science:

The introduction of sodium glucoheptonate into Portland cement systems fundamentally alters the chemical reactions that lead to setting and hardening. Its primary function is to delay the hydration of the main clinker phases, particularly tricalcium silicate (C3S), which is crucial for strength development.

Mechanisms of Set Retardation and Hydration Control in Portland Cement

The retardation of cement hydration by sodium glucoheptonate is not attributed to a single phenomenon but rather a combination of physical and chemical interactions occurring at the interface between the cement particles and the pore solution. The prevailing theories revolve around the adsorption of glucoheptonate molecules onto cementitious materials and the subsequent inhibition of the nucleation and growth of hydration products.

The primary mechanism of retardation is believed to be the adsorption of glucoheptonate molecules onto the surfaces of hydrating cement particles, particularly the active dissolution sites of tricalcium silicate (C3S). nih.gov This adsorption forms a temporary barrier that hinders the direct contact of water with the cement grain, thereby slowing the dissolution of the silicate phases. chemategroup.com

Research on analogous molecules like sodium gluconate shows that this adsorption is rapid, with a significant fraction of the admixture being adsorbed within the first few minutes of mixing. iccc-online.org The glucoheptonate molecule, with its multiple hydroxyl (-OH) and carboxyl (-COO⁻) functional groups, can adsorb onto the surfaces of the initial hydration products, such as calcium silicate hydrate (C-S-H) nuclei. researchgate.net Some studies suggest that glucoheptonate may co-adsorb with other admixtures, occupying different sites on the cement particle surface rather than competing directly.

Beyond simply blocking dissolution sites, sodium glucoheptonate actively interferes with the formation of the crystalline structure of hydration products. It is thought to act by "poisoning" the nuclei of key hydration phases like Calcium Silicate Hydrates (C-S-H) and ettringite, arresting their growth. iccc-online.orgresearchgate.net

Calcium Silicate Hydrate (C-S-H): The hydration of C3S leads to the nucleation and growth of C-S-H, the primary binding phase responsible for the strength of concrete. researchgate.net Sodium glucoheptonate molecules adsorb onto these initial C-S-H nuclei, preventing them from reaching the critical size required for sustained growth. researchgate.net This action effectively prolongs the induction period of hydration.

Ettringite: In the early stages of hydration, tricalcium aluminate (C3A) reacts with gypsum to form ettringite. While this reaction is essential for controlling the otherwise rapid hydration of C3A, excessive or uncontrolled growth can affect workability. Studies on related compounds show that they can impede the formation of ettringite, likely by adsorbing on C3A surfaces and hindering their hydration. iccc-online.orgtandfonline.com

The adsorption and nucleation inhibition mechanisms directly impact the kinetics of cement hydration, which is typically characterized by distinct periods. Sodium glucoheptonate primarily extends the induction period, the dormant stage following the initial rapid dissolution of cement.

Induction Period: By preventing the growth of C-S-H nuclei, the concentration of calcium ions in the pore solution takes longer to reach the supersaturation level required to trigger the main hydration reactions. This delay significantly prolongs the induction period, which corresponds to the extended workability time of the concrete. nih.govresearchgate.net

Accelerated Period: Once the inhibitory effect is overcome and the concentration of calcium ions reaches a critical point, the hydration process enters the accelerated period. Research on sodium gluconate indicates that while it dramatically extends the induction period, it may have little to no effect on the actual rate of hydration once the accelerated period begins. nih.govdntb.gov.ua

The table below, based on data for the analogous compound sodium gluconate, illustrates the typical effect of a hydroxycarboxylic acid retarder on the hydration kinetics of cement paste, as measured by isothermal calorimetry.

Admixture Dosage (% by wt. of cement)End of Induction Period (hours)Time to Peak Heat Flow (hours)Maximum Heat Flow (W/g)
0.00% (Control)~2.5~8.00.00225
0.05%~8.5~14.00.00208
0.10%>10~16.50.00172

Note: This interactive table presents illustrative data based on studies of sodium gluconate to demonstrate the typical kinetic effects of hydroxycarboxylic acid retarders on cement hydration. ijraset.com The values represent the delay in key hydration milestones with increasing retarder dosage.

Influence on Rheological Properties of Cementitious Systems

Sodium glucoheptonate not only acts as a set retarder but also influences the rheological properties, or flow behavior, of fresh cement paste and concrete. ugent.be Generally, it acts as a water reducer or plasticizer, improving the workability and fluidity of the mix.

This improvement in rheology is attributed to a dispersing effect. The glucoheptonate molecules adsorb onto the surface of cement particles, imparting a negative charge. chemategroup.comugent.be This leads to electrostatic repulsion between the particles, causing them to de-agglomerate and release the water that was entrapped within the particle flocs. chemategroup.com The result is a reduction in the viscosity and yield stress of the cement paste, making it more fluid and easier to place and compact. ugent.benih.gov Studies on sodium gluconate have confirmed that increasing the dosage generally leads to lower paste viscosity. ugent.be

Effects on Microstructural Development in Modified Concrete

The changes in hydration kinetics and rheology induced by sodium glucoheptonate can have lasting effects on the microstructure of the hardened concrete. The delayed hydration allows for better particle packing as the dispersing effect provides more time for particles to settle into a denser configuration.

While excessive retardation can negatively impact early strength development, the improved dispersion can lead to a more homogeneous and less porous microstructure in the long term. nih.govnih.gov By slowing the initial hydration reactions, the formation of hydration products occurs more gradually, which can lead to a more refined pore structure and improved interfacial transition zones between the cement paste and aggregates. Some research on sodium gluconate has shown that while early strength (1 and 3-day) is reduced, the later-age strength (28-day and beyond) can be improved due to a reduction in porosity and the promotion of beneficial hydration products in the pore spaces. nih.govnih.gov Scanning Electron Microscopy (SEM) of concrete modified with sodium gluconate reveals a denser matrix with fewer and smaller pores compared to unmodified concrete at later ages. nih.gov

Synergistic Interactions with Other Chemical Admixtures in Concrete Formulations

Sodium glucoheptonate is utilized in the construction industry as a concrete admixture, where it primarily functions to extend setting times and enhance the workability of concrete mixes green-mountainchem.com. It is designed to be compatible with a range of other standard chemical admixtures, including dispersants, fluid loss additives, defoamers, and silica flour.

While detailed mechanistic studies on the synergistic interactions of sodium glucoheptonate are not as widely documented as those for the related compound sodium gluconate, its function within a complex admixture system is based on its chemical properties. The synergistic effect with water reducers (superplasticizers) is understood to arise from its ability to retard the initial hydration of cement particles. This delay allows for more efficient dispersion of the cement grains by the superplasticizer, leading to improved fluidity and workability of the concrete. Research on the analogous compound, sodium gluconate, shows a mechanism involving competitive adsorption on cement particles and the chelation of calcium ions (Ca²⁺), which enhances the steric hindrance effect of polycarboxylate ether (PCE) superplasticizers researchgate.netsci-hub.se. Although chemically similar, the specific interaction kinetics of sodium glucoheptonate with various superplasticizers and air-entraining agents remain a subject for more detailed investigation.

Admixture TypeObserved or Inferred Synergistic Effect with Sodium GlucoheptonateUnderlying Mechanism (Inferred from related compounds)
Superplasticizers (e.g., PCE)Improved workability and slump retention.Delays cement hydration, allowing for better dispersion by the superplasticizer. Potential for competitive adsorption and complexation of Ca²⁺ ions enhances steric repulsion.
Air-Entraining AgentsCompatibility is established, contributing to a stable air-void system for freeze-thaw durability.The interaction helps maintain a stable bubble structure during the extended plastic phase of the concrete.
Dispersants / Fluid Loss AdditivesCompatible for use in specialized applications like oil well cementing.Functions alongside other admixtures to control slurry properties over time and temperature.

Electrochemistry and Metal Surface Treatment:

Role as a Complexing Agent in Electroplating Baths

Sodium glucoheptonate serves as a complexing and inhibiting agent in certain electrochemical processes, including electroplating and electrolytic stripping googleapis.comgoogle.com. Its function is derived from its ability to form stable, soluble complexes with metal ions in the electrolyte solution. This chelation prevents the uncontrolled precipitation of metal hydroxides and other salts, thereby stabilizing the bath.

In a patent for a zinc-cobalt alloy electroplating bath, sodium glucoheptonate is identified as a suitable complexing agent googleapis.com. Its inclusion was found to improve the conductivity of the electrolyte and enhance the appearance of the resulting electrodeposit, yielding a more uniform and decorative finish googleapis.com. It is particularly noted for its utility in barrel plating, an electrochemical process used for plating small, bulk parts googleapis.com. Furthermore, in electrolytic stripping processes for removing copper or chromium deposits from ferrous metals, sodium glucoheptonate acts as a primary inhibiting agent, effectively preventing corrosive attack on the underlying base metal during the stripping operation google.com.

The primary mechanism by which sodium glucoheptonate controls metal ion deposition is through complexation. By forming a stable complex with the metal ions (e.g., Zn²⁺, Co²⁺) in the plating bath, it regulates the concentration of free metal ions available for reduction at the cathode surface. This controlled release of metal ions promotes a more orderly and uniform crystal growth, which is critical for achieving a high-quality, bright, or semi-bright coating googleapis.com. The complexation helps prevent the rapid, dendritic growth that can occur in high current density areas, leading to a smoother and more aesthetically pleasing surface finish googleapis.com. The improved conductivity it imparts to the bath also contributes to a more even current distribution across the workpiece, further enhancing coating uniformity googleapis.com.

While specific quantitative data on the influence of sodium glucoheptonate on cathodic polarization and current efficiency are limited in publicly available research, its role as a complexing agent allows for inferences to be made. Complexing agents typically shift the reduction potential of the metal ion to more negative values, thereby increasing cathodic polarization. This effect is beneficial as it often leads to finer-grained and more compact deposits.

Studies on the closely related sodium gluconate have shown that its presence increases cathodic polarization due to the complexation of free metal ions, which cannot be reduced as easily as hydrated ions nmfrc.org. This increased polarization can, in some cases, lead to a decrease in cathodic current efficiency because a greater portion of the current is consumed by side reactions, such as hydrogen evolution nmfrc.org. However, by stabilizing the bath and preventing impurity-related issues, sodium glucoheptonate can indirectly support more consistent and efficient plating over the bath's operational lifetime.

Sodium glucoheptonate contributes to bath stabilization by sequestering impurity metal ions that could otherwise co-deposit and degrade the coating quality or destabilize the electrolyte. Its chelation properties are particularly effective in alkaline solutions, where many metal ions would otherwise precipitate. While specific research on its role in preventing anode deterioration is not detailed, the analogous compound sodium gluconate is known to assist in managing anode performance by forming complexes that prevent the buildup of insoluble salts on the anode surface, thereby maintaining consistent dissolution and extending the life of both the anode and the bath kemele.com. This stabilization is crucial for maintaining consistent plating quality and reducing operational costs.

Electrochemical ApplicationFunction of Sodium GlucoheptonateObserved EffectSource
Zinc-Cobalt Alloy ElectroplatingComplexing AgentImproves bath conductivity and appearance of the electrodeposit. googleapis.com
Electrolytic Stripping (Cu, Cr from Fe)Inhibiting AgentInhibits corrosive attack of the ferrous base metal. google.com

Mechanistic Studies in Metal Cleaning and Degreasing Processes

Sodium glucoheptonate is a high-performance chelating agent in alkaline industrial cleaning and degreasing formulations, with superior efficacy in the pH range of 9 to 14 knowde.com. Its primary mechanism is the sequestration of di- and trivalent metal ions, which prevents the formation of scale, dissolves rust, and protects the underlying metal surface knowde.compmpinc.com.

The core of its function lies in forming stable, water-soluble chelates with problematic ions such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺, Fe³⁺), and aluminum (Al³⁺) knowde.com. This action provides several benefits in cleaning processes:

Scale Prevention and Removal : By chelating calcium and magnesium ions, sodium glucoheptonate prevents the precipitation of hard water salts and scale on equipment and surfaces pmpinc.com.

Rust Removal : It is an excellent sequestrant for iron under alkaline conditions, enabling it to dissolve ferric oxide (rust) films from ferrous metal surfaces knowde.compmpinc.com.

Protective Film Formation : Laboratory data show that solutions of sodium glucoheptonate and caustic soda form a protective film on the metal. This film minimizes chemical attack on the base metal during the cleaning process and results in less severe "after-rusting" compared to mineral acid cleaning methods knowde.compmpinc.com.

Aluminum Etching : In caustic aluminum etching solutions, sodium glucoheptonate dissolves the inert aluminum oxide film from the surface and sequesters the dissolved aluminum, preventing its redeposition as a hard oxide scale on heating coils and tank surfaces knowde.com.

When formulated with caustic soda, sodium glucoheptonate creates a synergistic solution that effectively removes oils, light soils, and phosphate (B84403) deposits, and also functions as an efficient paint stripper pmpinc.com.

ProcessMechanism of Sodium GlucoheptonateResult
Alkaline DerustingChelates Fe³⁺ ions in alkaline solution.Dissolves ferric oxide (rust) films from the metal surface. knowde.compmpinc.com
Water Hardness ControlSequesters Ca²⁺ and Mg²⁺ ions.Inhibits the formation of insoluble scale. pmpinc.com
Aluminum EtchingDissolves aluminum oxide film and chelates Al³⁺ ions.Prevents redeposition of aluminum oxide scale on equipment. knowde.com
General Metal CleaningForms a protective film on the base metal.Minimizes chemical attack and reduces after-rusting tendencies. knowde.compmpinc.com

Corrosion Inhibition Mechanisms and Surface Passivation

Sodium glucoheptonate functions as a corrosion inhibitor by forming a protective film on metal surfaces, a process known as passivation. pmpinc.combisley.biz This film acts as a barrier, inhibiting the diffusion of dissolved oxygen—a primary agent in oxidative corrosion—to the metal surface, thereby lowering the corrosion rate. pmpinc.com The mechanism is particularly effective in aqueous systems like cooling towers and for protecting steel reinforcement in concrete. bisley.bizpmpinc.com

Research suggests the passivation mechanism involves the adsorption of glucoheptonate onto the metal. epo.org When used on mild steel, it is proposed that an Fe²⁺-gluconate complex forms on the anodic (oxidizing) regions of the metal surface. pmpinc.com This process is believed to be similar for other metal salts of related sugar acids like glucoheptonate. pmpinc.com The competitive adsorption of gluconate anions can hinder the corrosive action of ions like chlorides. electrochemsci.org

In synergistic formulations, its effect is amplified. When combined with caustic soda, the resulting solution forms a protective film that limits the degradation of the base metal. pmpinc.comknowde.com This combination significantly reduces after-rusting tendencies compared to mineral acid cleaning techniques. pmpinc.comknowde.com Furthermore, when mixed with sodium molybdate, sodium glucoheptonate shows a synergistic effect in hindering corrosion, possibly through glucoheptonate adsorption or the formation of a soluble iron-glucoheptonate complex that contributes to metal passivation. epo.org

FeatureMechanism of ActionSource(s)
Primary Function Forms a protective, passivating film on metal surfaces. pmpinc.combisley.biz
Inhibition Process The film acts as a barrier, preventing dissolved oxygen from reaching the metal. pmpinc.com
Surface Interaction Involves adsorption of glucoheptonate and formation of metal-ion complexes (e.g., Fe²⁺-gluconate). pmpinc.comepo.org
Synergistic Effects Works with caustic soda and sodium molybdate to enhance protective film formation and passivation. pmpinc.comknowde.comepo.org

Detergency and Industrial Cleaning Formulations

Mechanism of Enhanced Cleaning Efficiency in Hard Water Environments

Sodium glucoheptonate significantly boosts the cleaning efficiency of detergents and industrial cleaning formulations, particularly in hard water. unilongindustry.com Hard water contains high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which can deactivate surfactants and form soap scum.

Sequestration of Scale-Forming Ions in Aqueous Systems

The capacity of sodium glucoheptonate to sequester scale-forming ions is a cornerstone of its utility in water treatment and industrial cleaning. guidechem.comgreen-mountainchem.com Scale is primarily composed of insoluble salts of alkaline earth metals, such as calcium and magnesium carbonates. pmpinc.com Sodium glucoheptonate is an excellent sequestrant for these ions, especially in alkaline solutions. pmpinc.com

The high efficiency of sugar acids like glucoheptonic acid as sequestrants is attributed to the relatively high ionization of the hydrogen from their hydroxyl groups in the presence of an alkali like sodium hydroxide (B78521). pmpinc.com This allows the glucoheptonate molecule to form multiple bonds with a single metal ion, creating a stable chelate structure that keeps the ion dissolved. nbinno.com By forming these soluble complexes, it effectively inhibits the formation and precipitation of scale. hpmcmanufacturer.comwaycoochem.com This property is crucial for maintaining the efficiency of equipment such as heat exchangers, boilers, and condensers, as well as in cleaning formulations designed to prevent scale buildup on surfaces. green-mountainchem.com

IonRole in Scaling/SoilingSequestration Action of Sodium GlucoheptonateSource(s)
Calcium (Ca²⁺) Primary component of hard water scale (e.g., calcium carbonate). Causes bottle haze.Forms stable, water-soluble complexes, preventing precipitation and scale formation. unilongindustry.compmpinc.comhpmcmanufacturer.com
Magnesium (Mg²⁺) Component of hard water scale. Causes bottle haze.Binds with ions to keep them in solution, preventing scale and improving cleaning. unilongindustry.compmpinc.comhpmcmanufacturer.com
Iron (Fe³⁺) Forms rust (ferric oxide) and can cause staining.Excellent sequestrant for iron under alkaline conditions, dissolving rust films. pmpinc.comgreen-mountainchem.com
Aluminum (Al³⁺) Can form precipitates (e.g., aluminum salts).Sequestration eliminates the precipitation of aluminum salts. pmpinc.com

Interactions with Surfactant Systems and Their Impact on Micelle Formation

Surfactants clean by reducing the surface tension of water and forming microscopic structures called micelles, which encapsulate oily and greasy dirt, allowing it to be washed away. libretexts.org The formation and stability of these micelles are critical to cleaning performance. In hard water, the effectiveness of many common surfactants (especially anionic types like sodium dodecyl sulfate) is severely compromised. researchgate.net Divalent cations like Ca²⁺ and Mg²⁺ can bind to the negatively charged heads of anionic surfactant molecules, causing them to precipitate out of solution and hindering their ability to aggregate into effective micelles.

Sodium glucoheptonate does not directly participate in micelle formation. Instead, it plays a crucial indirect role by acting as a builder and chelating agent. pmpinc.com By sequestering the hardness ions (Ca²⁺ and Mg²⁺), it prevents them from interfering with the surfactants. guidechem.com This protective action ensures that the surfactant molecules remain soluble and available at a sufficient concentration to form micelles. In essence, sodium glucoheptonate creates a more favorable environment for the surfactant system to operate as intended. This allows for more efficient cleaning because the surfactants can effectively form the micellar structures needed to solubilize and remove soil. hpmcmanufacturer.com Its compatibility with alkali detergent builders and wetting agents further enhances its utility in complex cleaning formulations. pmpinc.com

Water Treatment Technologies

Sodium glucoheptonate is a versatile compound in water treatment, primarily due to its ability to form stable complexes with a wide range of metal ions. This chelating property is central to its function in scale inhibition, heavy metal remediation, and maintaining the efficacy of disinfectants.

The formation of mineral scale, predominantly composed of calcium carbonate and other mineral deposits, is a persistent issue in industrial water systems such as cooling towers and boilers. This buildup can impede heat transfer, restrict water flow, and lead to equipment damage. Sodium glucoheptonate mitigates scale formation through a combination of mechanisms.

The primary mechanism is chelation, where sodium glucoheptonate binds with divalent and trivalent metal ions like calcium, magnesium, and iron. By forming stable, soluble complexes with these ions, it prevents them from precipitating and crystallizing as scale on surfaces. This sequestration is particularly effective in alkaline conditions.

Beyond simple chelation, the scale inhibition process also involves:

Threshold Inhibition: Sodium glucoheptonate can delay crystal growth by adsorbing onto the active growth sites of forming crystals. This blocks the further addition of scale-forming ions, preventing the crystals from reaching a size where they would precipitate.

Crystal Modification: The adsorption of sodium glucoheptonate onto the crystal surface can distort the crystal lattice. This distortion makes the scale less adherent and more easily dispersed into the bulk water.

Dispersion: By adsorbing on the surface of microcrystals, sodium glucoheptonate increases the electrostatic repulsion between particles. This prevents them from agglomerating into larger, scale-forming masses and keeps them suspended in the water.

The following table summarizes the key mechanisms of sodium glucoheptonate in scale inhibition:

MechanismDescription
Chelation Forms stable, soluble complexes with scale-forming metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺), preventing their precipitation.
Threshold Inhibition Adsorbs onto growing crystal surfaces, blocking active sites and delaying further crystal formation.
Crystal Modification Distorts the structure of forming crystals, making them less ordered and less likely to adhere to surfaces.
Dispersion Increases electrostatic repulsion between small crystals, preventing them from aggregating into larger scale deposits.

The presence of heavy metal ions in industrial wastewater is a significant environmental concern. Sodium glucoheptonate serves as an effective chelating agent for the remediation of wastewater containing these toxic metals. Its ability to form stable, water-soluble complexes with a variety of heavy metal ions is crucial for their removal.

The hydroxyl and carboxyl groups in the sodium glucoheptonate molecule allow it to form multiple bonds with a single metal ion, effectively sequestering it. This is particularly advantageous in alkaline wastewater, where many heavy metals would otherwise precipitate as hydroxides, forming sludge that can be difficult to manage. By keeping the metal ions in a soluble, chelated form, subsequent removal processes can be more efficiently applied.

Research has shown that sodium glucoheptonate can effectively chelate a range of heavy metal ions, facilitating their removal from industrial effluents.

Chlorine and chlorine-based compounds are the most widely used disinfectants in water treatment. However, their effectiveness can be diminished by various factors, including the presence of certain metal ions. Transition metals such as copper, nickel, and iron can catalyze the decomposition of hypochlorite, the active ingredient in chlorine disinfectants.

Sodium glucoheptonate contributes to chlorine stabilization indirectly through its primary function as a chelating agent. By sequestering these catalytic metal ions, it prevents them from participating in the degradation of hypochlorite. thinkdochemicals.com This helps to maintain a stable and effective residual concentration of the disinfectant in the water system for a longer period. The stabilization is not a direct interaction with chlorine but rather the removal of catalysts that would otherwise accelerate its decomposition. thinkdochemicals.com

This mechanism is particularly important in systems where water may be stored or transported over long distances, ensuring that an effective disinfectant level is maintained throughout the distribution network.

Other Specialized Industrial Processes

The unique properties of sodium glucoheptonate lend themselves to a variety of other industrial applications, from construction to the energy sector.

In the construction industry, controlling the setting time of building materials like gypsum and cement is critical for workability. Sodium glucoheptonate functions as an effective set retarder for gypsum-based products. The mechanism is analogous to its role in cement hydration.

The retardation process involves a few key steps:

Adsorption: Sodium glucoheptonate molecules adsorb onto the surface of the gypsum (calcium sulfate dihydrate) particles.

Chelation of Calcium Ions: The glucoheptonate ions chelate the calcium ions (Ca²⁺) at the surface of the gypsum crystals.

Inhibition of Crystal Growth: This chelation and adsorption process forms a barrier around the gypsum particles, which inhibits the dissolution of hemihydrate and the subsequent nucleation and growth of dihydrate crystals, thus delaying the setting process.

This retardation allows for a longer working time, which is essential for applications such as self-leveling floors and plastering.

In the oil and gas industry, sodium glucoheptonate is utilized in several applications, primarily due to its chelating, scale-inhibiting, and retarding properties.

Scale and Corrosion Inhibition: In production wells and pipelines, it functions as a scale and corrosion inhibitor by chelating iron, calcium, and magnesium ions, preventing the formation of mineral scales that can obstruct flow and damage equipment. waterlinepublication.org.uk

Cement Retarder: During well cementing operations, sodium glucoheptonate is used as a set retarder in the cement slurry. nbinno.com This delays the thickening time of the cement, allowing it to be pumped to the required depth in the wellbore before setting. nbinno.com The mechanism is similar to that in building materials, involving the adsorption onto cement particles and chelation of calcium ions to slow the hydration process. nbinno.com

Drilling and Fracking Fluids: It can be added to drilling and fracking fluids to chelate undesirable metal ions present in the water, which can interfere with the performance of other fluid additives. google.com

The table below details the functions and mechanisms of sodium glucoheptonate in oilfield chemistry:

ApplicationFunctionMechanism
Scale and Corrosion Control Inhibits the formation of mineral scales and reduces corrosion.Chelates metal ions such as Fe³⁺, Ca²⁺, and Mg²⁺, preventing their precipitation as scale and their participation in corrosion reactions. waterlinepublication.org.uk
Well Cementing Acts as a set retarder for cement slurries.Adsorbs onto cement particles and chelates calcium ions, slowing the hydration and hardening process. nbinno.com
Drilling and Fracking Fluids Sequesters metal ions to improve fluid stability and performance.Binds with dissolved metal ions in the process water, preventing them from reacting with and degrading other fluid components. google.com

Role in Pulp, Paper, and Textile Bleaching Systems as a Chelating Agent

In the pulp, paper, and textile industries, the efficacy of bleaching processes, particularly those utilizing hydrogen peroxide, is significantly hampered by the presence of transition metal ions. Ions such as iron (Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺) catalytically decompose hydrogen peroxide into less effective or damaging reactive species. yuanlianchem.compmpinc.com This decomposition reduces bleaching efficiency, increases chemical consumption, and can lead to the degradation of cellulose fibers, resulting in lower pulp strength or damaged textiles. abo.fi Sodium glucoheptonate serves as a crucial chelating agent in these systems, effectively neutralizing the detrimental effects of these metal ions. unilongindustry.comgreen-mountainchem.com

The primary mechanism involves the sequestration of di- and trivalent metal ions by sodium glucoheptonate. connectchemicals.com By forming stable, water-soluble complexes with these metal contaminants, it prevents them from participating in the catalytic decomposition of the peroxide bleaching agent. yuanlianchem.comgreen-mountainchem.com This stabilization of the bleaching liquor is particularly effective under the alkaline conditions typically employed in these industrial processes. pmpinc.comgreen-mountainchem.com

Detailed Research Findings

Pulp and Paper Industry:

In pulp bleaching, metal ions originate from the wood itself, process water, and equipment. pmpinc.com If not controlled, these ions catalyze peroxide decomposition, leading to a loss of brightness and a reduction in pulp viscosity, which is an indicator of cellulose chain degradation. Sodium glucoheptonate complexes with ions like Fe³⁺, preventing them from reacting with phenolic groups in the pulp to form colored compounds, thus improving whiteness and reducing subsequent yellowing. yuanlianchem.com Its ability to sequester calcium and magnesium ions also helps to prevent the formation of scale on equipment. yuanlianchem.com The use of this chelating agent leads to a more efficient and controlled bleaching process, protecting pulp fibers and enhancing the final paper quality. yuanlianchem.comunilongindustry.com

Impact of Chelation on Pulp Bleaching

Illustrates the function of chelating agents like sodium glucoheptonate in mitigating issues caused by metal ions during pulp bleaching.

Problem Caused by Metal IonsRole of Sodium Glucoheptonate (Chelating Agent)Resulting Benefit
Catalytic decomposition of hydrogen peroxide. yuanlianchem.comStabilizes hydrogen peroxide by sequestering metal ions. unilongindustry.comgreen-mountainchem.comImproved bleaching efficiency and reduced consumption of bleaching agents. yuanlianchem.comunilongindustry.com
Formation of colored complexes (e.g., with Fe³⁺). yuanlianchem.comBinds Fe³⁺ ions, preventing reaction with pulp components. yuanlianchem.comEnhanced pulp whiteness and brightness; reduced yellowing. yuanlianchem.comunilongindustry.com
Degradation of cellulose fibers by reactive oxygen species. abo.fiPrevents the formation of aggressive radicals from peroxide decomposition.Protection of fiber strength and pulp quality. yuanlianchem.com
Formation of scale from calcium and magnesium salts. yuanlianchem.comSequestering Ca²⁺ and Mg²⁺ ions. connectchemicals.comPrevention of scale on system equipment and pipelines. yuanlianchem.com

Textile Industry:

In textile wet processing, the presence of metal ions in the bleaching bath can lead to severe problems, including catalytic damage to fibers, which can manifest as pinholes in the fabric, and uneven bleaching. researchgate.net Sodium glucoheptonate is added to the hydrogen peroxide bleaching baths to sequester these harmful metal ions. green-mountainchem.comnbinno.com By stabilizing the peroxide, it ensures a controlled and uniform bleaching action, which is critical for achieving a high-quality, consistent white finish on fabrics like cotton. unilongindustry.comnbinno.com This chelation prevents the catalytic decomposition of the peroxide, thereby protecting the textile fibers from damage and ensuring the brightness and integrity of the final product. unilongindustry.com

Research has demonstrated the effectiveness of gluconate-based systems in stabilizing alkaline peroxide solutions. In comparative studies, peroxide solutions stabilized with a gluconate-magnesium chelate showed significantly less decomposition at high pH compared to traditional silicate-stabilized solutions. This enhanced stability is crucial for effective bleaching under demanding industrial conditions.

Hydrogen Peroxide Stability with Gluconate Chelation

This table shows the percentage of active oxygen lost from a hydrogen peroxide solution after heating, comparing a standard silicate-stabilized solution with a gluconate-stabilized solution at varying pH levels. The data is adapted from historical patent findings illustrating the principle of gluconate stabilization. google.com

Stabilizer SystemSolution pH% Original Active Oxygen Lost
A (Sodium Silicate)10.213%
A (Sodium Silicate)11.018%
A (Sodium Silicate)12.040%
B (Gluconate-Magnesium)11.010%
B (Gluconate-Magnesium)11.512%
B (Gluconate-Magnesium)12.216%

Advanced Analytical Methodologies for Sodium Glucoheptonate Research

Quantitative Analysis of Sodium Glucoheptonate and its Metabolites

A variety of analytical methods are utilized for the accurate determination of sodium glucoheptonate. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical question being addressed, such as purity assessment, concentration measurement, or analysis of metal complexes. Information on the metabolism of sodium glucoheptonate indicates it is likely metabolized through oxidation and conjugation reactions, with metabolites expected to be rapidly excreted epa.gov.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC))

Chromatographic methods are powerful tools for separating and quantifying sodium glucoheptonate from complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is frequently used for the analysis of non-volatile, polar compounds like sodium glucoheptonate. An ion chromatography method, a subset of HPLC, has been successfully established for determining the related compound sodium gluconate in soap noodles. This method utilized a specialized column (METROSEP CARB 1) with a mobile phase of sodium hydroxide (B78521) and sodium acetate, coupled with a pulsed amperometric detector to achieve a detection limit of 0.25 mg/L.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for complex matrices. LC-MS has been shown to be more selective than other methods for quantifying gluconate in challenging samples like nuclear waste green-mountainchem.com. The hyphenated technique provides a unique capability for rapid and cost-effective quantitative measurements of organic molecules. For some analyses, HPLC-MS is the designated technique, with quantification limits reaching as low as approximately 0.25 μg per medium for sodium gluconate.

Gas Chromatography (GC): While less common for non-volatile salts like sodium glucoheptonate, GC can be employed if the analyte is first converted into a more volatile derivative. General study plans for the analysis of sodium glucoheptonate often list GC as a potential analytical method.

Table 1: Examples of Chromatographic Methods for Gluconate Analysis
TechniqueAnalyteSample MatrixDetectorKey Findings
Ion Chromatography (HPLC)Sodium GluconateSoap NoodlePulsed Amperometric DetectorAchieved a detection limit of 0.25 mg/L and a quantification limit of 0.63 mg/L.
HPLC-ESI-MSGluconateNuclear WasteElectrospray Ionization Mass SpectrometryDemonstrated superior selectivity over amperometric detection in a complex matrix; quantification limit of 2.6 × 10⁻⁵ mol L⁻¹. green-mountainchem.com
HPLC-MSSodium GluconateGeneralMass SpectrometryReported quantification limit of ≈ 0.25 μg / Media.

Atomic Absorption Spectroscopy (AAS) for Metal-Glucoheptonate Complexes

Sodium glucoheptonate is an effective chelating agent, forming stable complexes with various metal ions green-mountainchem.comconnectchemicals.com. Atomic Absorption Spectroscopy (AAS) is an elemental analysis technique used to quantify the metal content in these complexes.

AAS works by measuring the absorption of light by free atoms in a gaseous state. A sample is vaporized, typically by a flame, breaking it down into individual atoms. A light source specific to the element of interest is directed through the atomized sample, and the amount of light absorbed is proportional to the concentration of that element scbt.com.

While AAS does not directly measure sodium glucoheptonate, it provides an accurate and reliable indirect method for its quantification in the form of metal-glucoheptonate complexes. By determining the concentration of the chelated metal, the concentration of the glucoheptonate ligand can be inferred, a principle widely used for the indirect determination of many pharmaceuticals fao.org. This technique is also specified for determining trace metal impurities, such as lead, in related compounds like sodium gluconate fao.org.

Titrimetric Analysis for Purity and Concentration Determination

Titrimetric analysis is a classic, robust, and accurate method for determining the purity and concentration of a substance. For sodium gluconate, a nonaqueous titration method is well-established and can be applied to sodium glucoheptonate.

The procedure involves dissolving a precisely weighed sample (around 150 mg) in a solvent like glacial acetic acid. The solution is then titrated with a standardized solution of 0.1 N perchloric acid in glacial acetic acid, using an indicator such as quinaldine (B1664567) red TS to detect the endpoint, which is observed as a change to a colorless solution fao.org. The purity is calculated based on the volume of titrant used. This method is frequently cited in the specifications for commercial gluconate salts to confirm an assay of ≥98% or higher fao.orgchemimpex.com.

Development and Validation of Analytical Methods for Complex Sample Matrices

The development and validation of analytical methods are crucial to ensure that the data generated are reliable, reproducible, and fit for purpose. This is especially important when analyzing sodium glucoheptonate in complex sample matrices such as industrial wastewater, cement admixtures, or biological fluids lew.ronih.govwrc.org.za.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use lew.ro. The validation process involves evaluating several key performance parameters, as outlined by regulatory bodies like the International Conference on Harmonisation (ICH).

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using a reference material or by recovery studies in a spiked matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

When developing methods for complex matrices like industrial wastewater, steps such as sample pre-treatment (e.g., pH adjustment, solid-phase extraction) are often necessary to remove interfering substances and concentrate the analyte before analysis nih.gov. For example, a method for analyzing illicit drugs in wastewater required extensive optimization of the pre-treatment process to achieve the desired recovery and sensitivity nih.gov.

Table 2: Key Parameters for Analytical Method Validation
ParameterDescriptionPurpose in Complex Matrices
SpecificityAbility to measure only the desired analyte.Ensures that matrix components (e.g., other chemicals in wastewater, cement components) do not interfere with the sodium glucoheptonate signal.
AccuracyCloseness of the measured value to the true value.Determines if the matrix affects the quantification, often checked via spike/recovery experiments.
PrecisionReproducibility of the measurement.Confirms that the method provides consistent results despite the complexity and potential variability of the sample.
LOD / LOQLowest concentration that can be reliably detected/quantified.Crucial for environmental monitoring or impurity analysis where concentrations may be very low.
RobustnessResistance to small changes in method parameters.Ensures the method is reliable for routine use in different labs or with slight variations in conditions (e.g., pH, temperature).

Application of Analytical Techniques in Monitoring Industrial Processes and Environmental Samples

Analytical techniques are essential for monitoring sodium glucoheptonate in various practical settings.

Industrial Processes: In the construction industry, sodium glucoheptonate is used as a retarder and water-reducing admixture in concrete pmpinc.comwaycoochem.comresearchgate.net. Analytical methods are required to quantify its concentration in admixtures to ensure proper performance, as incorrect dosage can negatively affect the concrete's setting time and strength researchgate.netnih.gov. Methods have been developed to measure the content of the related sodium gluconate in industrial "mother solutions" to provide reliable data for production and quality control google.com.

Environmental Samples: The environmental fate and impact of sodium glucoheptonate are assessed through ecotoxicological studies, such as acute immobilization tests on aquatic species like Daphnia sp. epa.govregulations.gov. In these studies, validated analytical methods (e.g., HPLC, LC-MS) are used to measure the actual concentration of the test substance in the water and to monitor its stability over the course of the experiment regulations.gov. This ensures that the observed biological effects are correlated with an accurate exposure concentration. Similarly, in biodegradability studies, analytical methods are used to track the degradation of the compound over time.

Future Research Directions and Translational Opportunities

Rational Design and Synthesis of Novel Glucoheptonate Derivatives with Enhanced Performance

Future research will increasingly focus on the rational design of new glucoheptonate derivatives with tailored properties. This involves modifying the core glucoheptonate structure to enhance specific functionalities such as chelation strength, selectivity for particular metal ions, or improved performance under specific industrial conditions. The principles of structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological or chemical activity, will be central to this effort. nih.govdrugtargetreview.com

By systematically altering the hydroxyl and carboxyl groups on the glucoheptonate backbone, researchers can create a library of novel compounds. For instance, selective esterification or etherification of the hydroxyl groups could modulate the molecule's hydrophobicity, making it more suitable for applications in non-aqueous systems or enhancing its interaction with organic materials. Similarly, amidation of the carboxyl group could introduce new coordination sites, potentially increasing the affinity and selectivity for specific metal ions.

Computational modeling and molecular simulation will play a crucial role in this design process. weizmann.ac.ilmdpi.com By predicting how structural changes will affect the molecule's chelating properties and interactions with other substances, these tools can guide synthetic efforts, reducing the need for extensive trial-and-error experimentation. weizmann.ac.ilmdpi.com This structure-based design approach, common in drug discovery, can be adapted to create next-generation chelating agents with precisely controlled attributes. nih.gov

Table 1: Potential Strategies for Glucoheptonate Derivative Synthesis

Modification StrategyTarget Functional GroupPotential OutcomeResearch Approach
Esterification/EtherificationHydroxyl (-OH) groupsModified solubility, enhanced interaction with polymersOrganic synthesis guided by SAR studies
AmidationCarboxyl (-COOH) groupNew coordination sites, improved metal selectivitySynthesis and coordination chemistry studies
Polymer GraftingHydroxyl or CarboxylCreation of functional polymers with chelating propertiesPolymer chemistry and material science
Introduction of New MoietiesCarbon backboneEnhanced biodegradability or specific targetingAdvanced organic synthesis, enzymatic modification

Exploration of New Application Domains Based on Deeper Mechanistic Understanding

A more profound understanding of sodium glucoheptonate's mechanism of action is paving the way for its use in novel applications beyond its traditional roles. Its primary function is chelation, where it binds to di- and tri-valent metal ions like calcium, iron, and magnesium, preventing them from causing scaling, interfering with chemical processes, or promoting corrosion. drugtargetreview.commdpi.comnih.govresearchgate.net This mechanism is well-utilized in industrial cleaning, metal surface treatment, and as a concrete admixture. drugtargetreview.comweizmann.ac.ilmdpi.com

Future research will likely explore its potential in more specialized fields. In pharmaceuticals, its ability to chelate metal ions and stabilize active ingredients could be leveraged for developing sophisticated drug delivery systems. nih.gov By chelating metal ions that might otherwise degrade a drug, it can enhance shelf-life and bioavailability. nih.gov

In the domain of environmental science, its biodegradability and low toxicity make it a prime candidate for bioremediation efforts. nih.gov It can be used to chelate and mobilize toxic heavy metals from contaminated soil and water, making them more available for uptake and degradation by microorganisms. mdpi.comresearchgate.net Unlike persistent chelating agents like EDTA, glucoheptonate breaks down naturally, avoiding secondary pollution. mdpi.com Further mechanistic studies could optimize its use in targeting specific pollutants or enhancing the activity of bioremediating microbes.

Another emerging area is its use in agriculture as a micronutrient carrier. By chelating essential minerals like iron and zinc, it can keep them soluble and available for plant uptake in alkaline soils, addressing nutrient deficiencies in crops.

Table 2: Emerging Applications Based on Mechanistic Insights

Application DomainUnderlying MechanismResearch FocusPotential Impact
Drug DeliveryStabilization of active pharmaceutical ingredients via chelationFormulating glucoheptonate as an excipient to improve drug stability and bioavailabilityLonger shelf-life and improved efficacy of pharmaceuticals
BioremediationChelation and mobilization of heavy metals for microbial uptakeOptimizing glucoheptonate concentration and delivery for soil and water decontaminationEco-friendly cleanup of industrial and agricultural pollutants
AgricultureMicronutrient chelation for enhanced plant uptakeDevelopment of glucoheptonate-based fertilizers for improved crop nutritionIncreased crop yields and more sustainable farming practices
CosmeticsMoisturizing properties and stabilization of formulationsUse as a functional ingredient in skincare products for hydration and stabilityDevelopment of effective and environmentally benign cosmetic products nih.gov

Integration with Advanced Materials Science and Nanotechnology for Functional Systems

The integration of sodium glucoheptonate into advanced materials and nanotechnology presents a significant frontier for research. Its polyhydroxy carboxylate structure makes it an excellent candidate for surface functionalization of nanoparticles, creating "glyconanoparticles." mdpi.commdpi.comriken.jp These functionalized nanoparticles can combine the unique optical or magnetic properties of the nanoparticle core with the biological activity and chelating ability of the glucoheptonate shell. mdpi.commdpi.com Potential applications include targeted drug delivery, where the carbohydrate moiety targets specific cell receptors, and advanced diagnostic imaging. riken.jp

In materials science, glucoheptonate can serve as a building block or modifier for functional polymers and hydrogels. nih.gov Its multiple hydroxyl groups can participate in cross-linking reactions to form hydrogel networks. nih.gov These hydrogels could be designed to be responsive to specific metal ions, swelling or shrinking in their presence, which could be utilized in sensors or controlled-release systems.

Furthermore, glucoheptonate could be explored as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with vast surface areas, and using a biodegradable, renewable linker like glucoheptonate could lead to the development of "green" MOFs. northwestern.edumdpi.com Such materials could have applications in gas storage, catalysis, and the controlled release of agrochemicals or pharmaceuticals.

Table 3: Integration of Glucoheptonate with Advanced Materials

Material SystemRole of GlucoheptonatePotential ApplicationKey Research Area
GlyconanoparticlesSurface functionalization ligandTargeted drug delivery, medical imaging, biosensorsSynthesis of stable, monodisperse nanoparticles mdpi.commdpi.comriken.jp
HydrogelsCross-linking agent, functional componentMetal-ion sensors, controlled-release matrices, biomedical scaffoldsControl of hydrogel swelling, mechanical properties, and degradation rate nih.govnih.gov
Metal-Organic Frameworks (MOFs)Organic linker or modulatorGas separation/storage, catalysis, sustainable drug carriersSynthesis of stable and highly porous MOFs using glucoheptonate northwestern.edumdpi.com
Functional PolymersMonomer or grafting agentBiocompatible coatings, biodegradable plastics, water treatment membranesPolymerization and characterization of glucoheptonate-containing polymers

Sustainable Production Technologies and Circular Economy Approaches for Glucoheptonate Industry

The production of sodium glucoheptonate is already rooted in sustainability, as it is derived from renewable carbohydrates like glucose. drugtargetreview.com However, future research is focused on developing even greener and more efficient manufacturing processes. Traditional synthesis often involves the use of cyanide, a toxic reagent. nih.govnorthwestern.edu

Biotechnological routes represent a promising alternative. Research has demonstrated the synthesis of a glucoheptonic acid derivative through an enzymatic process called transgalactosylation, using the enzyme β-galactosidase. mdpi.comnih.govresearchgate.net This biocatalytic approach avoids harsh chemicals and operates under mild conditions, significantly improving the environmental profile of the production process. Further screening for novel enzymes or engineering existing ones could increase yields and make biotechnological production commercially competitive.

Electrochemical synthesis is another key area of investigation. The electrocatalytic oxidation of glucose to produce similar sugar acids, like gluconic and glucaric acid, has been successfully demonstrated. nih.govmdpi.comdtaborgroup.com This technology could be adapted for the selective synthesis of glucoheptonic acid. Electrochemical methods often require less energy and fewer hazardous reagents than traditional chemical synthesis, aligning with the principles of green chemistry. mdpi.com

From a circular economy perspective, the biodegradability of sodium glucoheptonate is its greatest asset. nih.govweizmann.ac.il Unlike persistent chelating agents that accumulate in the environment and can remobilize heavy metals, glucoheptonate is broken down by microorganisms. mdpi.com This closes the loop, as the raw materials come from biomass and the end product returns to the biocycle. Future research will focus on quantifying its degradation pathways in various ecosystems and promoting its use as a sustainable alternative to non-biodegradable chelators to minimize the long-term environmental impact of industrial processes. mdpi.comresearchgate.net

Predictive Modeling and Data Science for Optimizing Glucoheptonate Applications

The application of predictive modeling, data science, and machine learning offers a powerful approach to accelerate research and optimize the use of sodium glucoheptonate. These computational tools can analyze complex datasets to identify patterns and predict outcomes, guiding experimental work more efficiently.

In the rational design of new derivatives (as discussed in 8.1), machine learning models can be trained on existing data of known chelating agents to predict the chelation strength and selectivity of novel glucoheptonate-based structures. nih.govdrugtargetreview.com This in silico screening can rapidly identify the most promising candidates for synthesis, saving significant time and resources. nih.gov

For existing applications, data science can be used to optimize formulations and process conditions. In the construction industry, for example, machine learning models can predict the compressive strength and setting time of concrete based on the dosage of sodium glucoheptonate and other admixtures. mdpi.comresearchgate.netnih.gov This allows for the precise tailoring of concrete mixtures to meet specific performance requirements while minimizing material costs. mdpi.com

Molecular dynamics simulations can provide fundamental insights into how glucoheptonate interacts with metal ions and surfaces at the atomic level. researchgate.netnih.govnih.govmdpi.com These simulations can elucidate the chelation mechanism, explain its effectiveness as a corrosion inhibitor, and predict how it will behave in complex systems. This deep understanding can then be used to inform the development of new applications and improve its performance in current ones.

Table 4: Application of Data Science and Modeling in Glucoheptonate Research

MethodologyApplication AreaObjectiveExpected Outcome
Machine LearningDerivative DesignPredict chelation properties of novel structuresAccelerated discovery of high-performance chelators nih.govdrugtargetreview.com
Data Science / AnalyticsConcrete FormulationOptimize admixture dosage for desired propertiesCost-effective, high-performance concrete mixtures mdpi.com
Molecular DynamicsMechanistic StudiesSimulate glucoheptonate-metal ion interactionsFundamental understanding of chelation and inhibition mechanisms researchgate.netnih.gov
Computational ChemistryElectronic Structure AnalysisCalculate binding energies and geometries of metal complexesElucidation of factors controlling chelation strength and selectivity weizmann.ac.ilnih.gov

Q & A

Q. How can the physicochemical properties of sodium glucoheptonate be systematically characterized?

To analyze its structure and purity, employ Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., hydroxyl, carbonyl) and SEM-EDX for elemental composition and morphology. For crystalline structure confirmation, X-ray crystallography is recommended, as it reveals intermolecular hydrogen bonding and coordination with sodium ions .

Q. What is the role of sodium glucoheptonate in radiopharmaceutical synthesis?

Sodium glucoheptonate acts as a bifunctional chelating agent in radiolabeling, enabling stable coordination with isotopes like ⁹⁹ᵐTc and ¹⁸⁶Re. Its hydroxyl and carboxyl groups facilitate reduction of pertechnetate (TcO₄⁻) or perrhenate (ReO₄⁻) to lower oxidation states, forming complexes for imaging (e.g., brain tumors) or therapeutic applications .

Q. What standardized protocols exist for assessing sodium glucoheptonate in in vitro cellular studies?

Use osteoblast-like cell lines to evaluate proliferation and differentiation. Apply one-way ANOVA for statistical analysis of dose-dependent effects, ensuring replicates (n ≥ 3) and controls. Report results as mean ± SD, with p < 0.05 as significance threshold .

Q. How are safety and toxicity profiles of sodium glucoheptonate validated in preclinical research?

Refer to ECHA-registered studies for oral toxicity (OECD 408 guidelines) and skin sensitization (LLNA tests). Include negative controls and species-specific models (e.g., rats) to assess acute/chronic exposure risks .

Advanced Research Questions

Q. How can radiolabeling efficiency of sodium glucoheptonate with ⁹⁹ᵐTc or ¹⁸⁶Re be optimized?

Optimize reaction conditions:

  • pH : ~3–5 for ⁹⁹ᵐTc ; neutral pH for ¹⁸⁶Re .
  • Temperature : 40°C enhances reduction yields (95%) .
  • Chelator concentration : 142 mM sodium glucoheptonate maximizes isotope coordination . Validate purity via ITLC-SG chromatography and monitor stability under refrigeration .

Q. How to resolve contradictions in biodistribution data of sodium glucoheptonate-based radiopharmaceuticals?

Cross-validate methods using:

  • Imaging modalities : Compare scintigraphy (rabbit models) with autoradiography .
  • Molecular weight adjustments : Test aerosolized formulations in dogs to assess respiratory clearance variability .
  • Species-specific pharmacokinetics : Account for renal uptake differences between rodents and humans .

Q. What strategies improve the stability of sodium glucoheptonate complexes under varying storage conditions?

  • Use low-dissolved-oxygen saline for reconstitution to prevent oxidation .
  • Store labeled compounds at 4°C; avoid freeze-thaw cycles.
  • Monitor radiochemical purity over 24-hour periods using methyl ethyl ketone/NaCl chromatography .

Q. How to design comparative studies between sodium glucoheptonate and other chelators (e.g., DTPA, EDTA)?

  • Parameter standardization : Match isotope concentrations, pH, and temperature .
  • Outcome metrics : Compare labeling efficiency, biodistribution half-life, and target-to-background ratios in identical animal models .

Q. What methodologies address reproducibility challenges in synthesizing sodium glucoheptonate derivatives?

  • Batch consistency : Use SEM-EDX and FT-IR for inter-batch structural validation .
  • Synthetic protocols : Follow EPA/ECHA guidelines for reaction scaling and impurity profiling .

Q. How can sodium glucoheptonate be adapted for novel theranostic applications?

Explore hybrid formulations:

  • Dual-isotope systems : Pair ⁹⁹ᵐTc (imaging) with ¹⁸⁶Re (therapy) for matched-pair radiopharmaceuticals .
  • Peptide conjugates : Link glucoheptonate to tumor-targeting peptides (e.g., exorphin C) via glucuronidation for enhanced specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.